trans-2-[Isopropyl(methyl)amino]cyclopentanol
Description
BenchChem offers high-quality trans-2-[Isopropyl(methyl)amino]cyclopentanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about trans-2-[Isopropyl(methyl)amino]cyclopentanol including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2R)-2-[methyl(propan-2-yl)amino]cyclopentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO/c1-7(2)10(3)8-5-4-6-9(8)11/h7-9,11H,4-6H2,1-3H3/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QICMHIXVJKONJL-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)C1CCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(C)[C@@H]1CCC[C@H]1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to trans-2-[Isopropyl(methyl)amino]cyclopentanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of trans-2-[Isopropyl(methyl)amino]cyclopentanol, a chiral amino alcohol with significant potential in medicinal chemistry. We delve into its detailed chemical structure, stereochemistry, and physicochemical properties. This document outlines a robust, stereoselective synthetic protocol, explaining the rationale behind key reaction steps. Furthermore, it details the analytical techniques for structural elucidation and purity confirmation, establishing a self-validating framework for its characterization. The guide also explores the compound's pharmacological context as a muscarinic agonist, discussing its potential mechanism of action and therapeutic applications, particularly in the management of glaucoma. This document is intended to serve as a critical resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.
Introduction
trans-2-[Isopropyl(methyl)amino]cyclopentanol belongs to the class of 1,2-amino alcohols, a structural motif frequently found in biologically active molecules and pharmaceutical agents. The specific spatial arrangement of the hydroxyl and amino groups on the cyclopentane ring is critical to its chemical reactivity and biological function. The "trans" configuration, where the two functional groups are on opposite sides of the ring, imparts distinct conformational properties compared to its "cis" isomer.
This compound and its derivatives have been explored for their parasympathomimetic activity, acting as muscarinic acetylcholine receptor agonists.[1] Muscarinic agonists are a class of drugs that mimic the action of the neurotransmitter acetylcholine.[1] They are clinically used for various conditions, including urinary retention, and notably, glaucoma. In the context of glaucoma, these agents increase the outflow of aqueous humor from the eye, thereby reducing intraocular pressure (IOP).[2] The exploration of novel, potent, and selective muscarinic agonists like trans-2-[Isopropyl(methyl)amino]cyclopentanol is a key area of research for developing improved therapeutics with fewer side effects.[3]
This guide provides the foundational chemical and pharmacological knowledge required for professionals in drug development to effectively work with this promising molecule.
Chemical Identity and Properties
A precise understanding of the molecule's fundamental properties is paramount for its successful application in research and development.
Nomenclature and Structure
-
IUPAC Name: (1R,2R)-2-[isopropyl(methyl)amino]cyclopentan-1-ol (representative enantiomer)
-
CAS Number: 138634-31-0
-
Molecular Formula: C₉H₁₉NO
-
Molecular Weight: 157.25 g/mol
-
Structure:
(Image Source: PubChem CID 3085521)
The "trans" designation indicates that the C-1 hydroxyl group and the C-2 amino group are on opposite faces of the cyclopentane ring. This stereochemical arrangement is crucial for its specific interaction with biological targets.
Physicochemical Properties
Quantitative data on the physicochemical properties are essential for designing experimental conditions, formulation development, and predicting its behavior in biological systems.
| Property | Value | Source |
| Molecular Weight | 157.25 g/mol | PubChem |
| XLogP3-AA (LogP) | 1.5 | PubChem |
| Hydrogen Bond Donor Count | 1 | PubChem |
| Hydrogen Bond Acceptor Count | 2 | PubChem |
| Rotatable Bond Count | 3 | PubChem |
| Topological Polar Surface Area | 23.5 Ų | PubChem |
This data is computationally generated and provides a strong baseline for experimental design.
Synthesis and Stereochemical Control
The synthesis of trans-1,2-amino alcohols requires careful control of stereochemistry. A common and effective strategy involves the stereoselective reduction of an α-amino ketone precursor. The rationale behind this approach is to set the stereocenter of the alcohol based on the pre-existing stereocenter of the α-amino group.
Synthetic Workflow Rationale
The chosen synthetic pathway focuses on achieving high diastereoselectivity for the trans product. This is accomplished by starting with 2-aminocyclopentanone and performing a reductive amination followed by a stereoselective ketone reduction.
Caption: Synthetic workflow for trans-2-[Isopropyl(methyl)amino]cyclopentanol.
Detailed Experimental Protocol
This protocol describes the synthesis starting from a readily available precursor, 2-(isopropylamino)cyclopentanone.
Step 1: N-Methylation (Eschweiler–Clarke Reaction)
-
Rationale: The Eschweiler–Clarke reaction is a classic and efficient method for methylating a secondary amine using formic acid and formaldehyde. It avoids the use of hazardous alkylating agents like methyl iodide and typically proceeds with high yield.
-
To a solution of 2-(isopropylamino)cyclopentanone (1.0 eq) in 90% formic acid (5.0 eq), add 37% aqueous formaldehyde (3.0 eq).
-
Heat the mixture at reflux (100°C) for 12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and carefully basify with a saturated solution of sodium carbonate until gas evolution ceases (pH > 9).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 2-[isopropyl(methyl)amino]cyclopentanone.
Step 2: Stereoselective Ketone Reduction
-
Rationale: The choice of reducing agent is critical for achieving the desired trans stereochemistry. A sterically hindered hydride reagent, such as L-Selectride® (lithium tri-sec-butylborohydride), will preferentially attack the carbonyl group from the less hindered face.[4] The bulky isopropyl(methyl)amino group at the adjacent carbon directs the hydride to the opposite face, resulting in the formation of the trans-alcohol.
-
Dissolve the crude 2-[isopropyl(methyl)amino]cyclopentanone (1.0 eq) in anhydrous tetrahydrofuran (THF) (0.1 M solution) in a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar).
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise via syringe, ensuring the internal temperature does not rise above -70°C.
-
Stir the reaction at -78°C for 3 hours. Monitor for completion using TLC.
-
Quench the reaction by the slow, dropwise addition of water, followed by 3M NaOH and 30% H₂O₂.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.
Step 3: Purification
-
Rationale: Flash column chromatography is a standard technique to separate the desired product from any unreacted starting material, the minor cis-isomer, and other reaction byproducts.
-
Purify the crude product by flash column chromatography on silica gel.
-
Use a gradient elution system, typically starting with 100% dichloromethane and gradually increasing the polarity with methanol (e.g., 0% to 10% MeOH in DCM) to elute the product.
-
Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield pure trans-2-[Isopropyl(methyl)amino]cyclopentanol.
Structural Elucidation and Characterization
Confirming the chemical structure and purity is a non-negotiable step in chemical synthesis. A combination of spectroscopic methods provides a self-validating system for characterization.
| Technique | Expected Observations |
| ¹H NMR | - Multiplets in the region of 1.5-2.2 ppm for the cyclopentane ring protons. - A multiplet around 3.0-3.5 ppm for the CH-N proton. - A multiplet around 3.8-4.2 ppm for the CH-O proton. - A singlet around 2.3 ppm for the N-CH₃ protons. - A multiplet for the isopropyl CH and doublets for the isopropyl CH₃ groups. |
| ¹³C NMR | - Aliphatic signals between 20-40 ppm for the cyclopentane CH₂ carbons. - A signal around 42 ppm for the N-CH₃ carbon. - Signals between 65-75 ppm for the C-N and C-O carbons. |
| IR Spectroscopy | - A broad peak in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretch. - Peaks in the 2850-3000 cm⁻¹ region for C-H stretching. - A peak around 1050-1150 cm⁻¹ for the C-O stretch. |
| Mass Spec (ESI+) | - A prominent peak for the molecular ion [M+H]⁺ at m/z = 158.15. |
Note: The exact chemical shifts (ppm) can vary depending on the solvent and instrument used. The data presented are typical expected values based on analogous structures.[5][6][7]
Pharmacological Context: Muscarinic Agonism
trans-2-[Isopropyl(methyl)amino]cyclopentanol and its analogs are of interest primarily for their activity as muscarinic acetylcholine receptor agonists.[1][8]
Mechanism of Action in Glaucoma
Glaucoma is often characterized by elevated intraocular pressure (IOP), which can damage the optic nerve. Muscarinic agonists, such as the classic drug pilocarpine, are used to lower IOP.[3] They achieve this by acting on the M3 muscarinic receptors located in the eye.[2][8]
Sources
- 1. List of muscarinic agonists: Uses, common brands, and safety information [singlecare.com]
- 2. blog.optoprep.com [blog.optoprep.com]
- 3. Exploring the potential for subtype-selective muscarinic agonists in glaucoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. spectrabase.com [spectrabase.com]
- 6. Cyclopentanol(96-41-3) 1H NMR spectrum [chemicalbook.com]
- 7. trans-2-Methylcyclopentanol | C6H12O | CID 6432271 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Muscarinic agonist - Wikipedia [en.wikipedia.org]
Stereochemical Engineering of trans-2-Substituted Aminocyclopentanols
A Technical Guide to Synthesis, Resolution, and Application
Executive Summary
The trans-2-aminocyclopentanol scaffold represents a "privileged structure" in medicinal chemistry and asymmetric catalysis. Unlike its six-membered analog (cyclohexanol), the five-membered ring introduces unique conformational constraints—specifically the "envelope" and "twist" flux—that critically influence binding affinity and catalytic selectivity. This guide addresses the stereochemical challenges of this scaffold, providing a validated workflow for synthesizing, resolving, and applying enantiomerically pure trans-2-substituted aminocyclopentanols.
Part 1: Structural Dynamics & Conformational Analysis
The stereochemical utility of trans-2-aminocyclopentanol stems from its ability to lock functional groups into specific spatial vectors. However, this rigidity is nuanced by ring strain and intramolecular forces.
1.1 The Hydrogen Bond Lock
In non-polar solvents (e.g.,
-
Effect: This locks the substituents into a pseudo-diequatorial orientation, minimizing steric clash and pre-organizing the molecule for bidentate coordination (e.g., in metal-ligand complexes).
-
Disruption: Polar protic solvents (MeOH, Water) disrupt this IMHB, allowing the ring to sample a broader range of "twist" conformations.
1.2 Spectroscopic Signatures
The conformation is readily validated via
-
Diequatorial (H-bonded): Smaller
values (typically 4–6 Hz). -
Diaxial (Repulsive): Larger
values (typically 8–10 Hz), though less common in the trans isomer due to 1,2-steric strain.
Part 2: Validated Synthetic Workflows
The most robust route to trans-2-aminocyclopentanols involves the nucleophilic ring-opening of cyclopentene oxide, followed by enzymatic kinetic resolution (EKR). This approach avoids the low yields often associated with asymmetric induction on the unfunctionalized ring.
2.1 Pathway Logic: The "Epoxide-to-Enzyme" Cascade
Figure 1: The "Epoxide-to-Enzyme" cascade separates enantiomers by exploiting the steric preference of lipases (e.g., CAL-B) for one specific enantiomer during acylation.
2.2 Synthesis of Racemic trans-2-Aminocyclopentanol
The ring opening of cyclopentene oxide is regioselective for the trans product due to the backside
-
Reagent: Aqueous Ammonia (
) or Sodium Azide ( ) followed by reduction. -
Critical Control Point: Over-alkylation (formation of bis-cyclopentyl amines) is a common side reaction. Use a large excess of ammonia (10–20 equiv.) to suppress this.
2.3 Enzymatic Kinetic Resolution (EKR)
This is the industry standard for obtaining high optical purity (
-
Catalyst: Candida antarctica Lipase B (CAL-B) or Pseudomonas cepacia lipase.
-
Mechanism: The enzyme selectively acylates the (1S,2S)-enantiomer (typically), leaving the (1R,2R)-amine free.
-
Acyl Donor: Vinyl acetate or ethyl acetate. Vinyl acetate is preferred as the byproduct (vinyl alcohol) tautomerizes to acetaldehyde, driving the equilibrium forward (irreversible).
Part 3: Applications in Drug Discovery & Catalysis[1]
3.1 Organocatalysis
The trans-2-aminocyclopentanol scaffold serves as a chiral backbone for:
-
Trost Ligands: Used in asymmetric allylic alkylation.
-
Chiral Auxiliaries: In Diels-Alder reactions, the restricted conformation of the cyclopentane ring often provides superior facial selectivity compared to cyclohexane analogs due to the tighter "bite angle" of the substituents.
3.2 Pharmaceutical Relevance[1][2][3]
-
Glycosidase Inhibitors: The scaffold mimics the transition state of sugar hydrolysis.
-
GPCR Ligands: Used as a conformationally restricted spacer in dopamine and serotonin receptor antagonists.
Comparative Data: Cyclopentane vs. Cyclohexane Scaffolds
| Feature | trans-2-Aminocyclopentanol | trans-2-Aminocyclohexanol | Impact on Application |
| Ring Conformation | Envelope / Twist | Chair | Cyclopentane is more rigid; better for locking pharmacophores. |
| Bite Angle (N-C-C-O) | ~60° (Projected) | ~60° (Diequatorial) | Similar, but cyclopentane has less entropic penalty upon binding. |
| Resolution Efficiency | High (E > 100 with CAL-B) | High (E > 200) | Both are highly amenable to biocatalytic resolution. |
| Hydrophilicity | Moderate | Low | Cyclopentanol is slightly more soluble in aqueous media. |
Part 4: Experimental Protocols
Protocol A: Synthesis of (±)-trans-2-Aminocyclopentanol
Reference: Standard aminolysis procedure adapted from Overman & Sugai (1985).
-
Setup: Equip a 500 mL pressure vessel (bomb) or round-bottom flask with a reflux condenser (if operating at atm pressure).
-
Reactants: Charge with Cyclopentene Oxide (8.4 g, 100 mmol) and Aqueous Ammonia (28%, 100 mL).
-
Reaction: Heat to 100°C for 4 hours (pressure vessel) or reflux for 12 hours.
-
Note: The mixture will initially be biphasic and become homogeneous as the amine forms.
-
-
Workup:
-
Purification: Distillation (bp ~110°C @ 15 mmHg) or recrystallization from Et2O/Hexane.
-
Yield: Expect 85–90% as a hygroscopic solid.
-
Protocol B: Lipase-Catalyzed Kinetic Resolution
Reference: Methodology based on Gonzalez-Sabin et al. (2006) and intrinsic CAL-B specificity.
-
Preparation: Dissolve (±)-trans-2-aminocyclopentanol (1.0 g, 10 mmol) in dry MTBE (Methyl tert-butyl ether) or DIPE (Diisopropyl ether) (20 mL).
-
Acyl Donor: Add Vinyl Acetate (5 equiv., 4.6 mL).
-
Enzyme Addition: Add immobilized CAL-B (Novozym 435, 50 mg/mmol substrate).
-
Incubation: Shake at 30°C and 200 rpm.
-
Monitoring: Monitor by chiral HPLC or GC every 2 hours.
-
Stop Condition: When conversion reaches exactly 50% (theoretical max for resolution).
-
-
Separation:
-
Filter off the enzyme (can be recycled).
-
Evaporate solvent.[5]
-
Partition: Dissolve residue in
and wash with 1M HCl.
-
References
-
Overman, L. E., & Sugai, S. (1985).[7] A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form.[7] The Journal of Organic Chemistry, 50(21), 4154–4155. Link
-
González-Sabín, J., Gotor, V., & Rebolledo, F. (2006).[8] Optically active trans-2-aminocyclopentanols: Chemoenzymatic preparation and application as chiral ligands.[8] Biotechnology Journal, 1(7-8), 835–841.[8] Link
-
Ami, E., & Ohrui, H. (1999). Lipase-catalyzed Kinetic Resolution of (±)-trans- and cis-2-Azidocycloalkanols. Bioscience, Biotechnology, and Biochemistry, 63(12), 2150–2156. Link
-
Mendoza, O. J., et al. (2022).[9] Exploration of New trans-2-Aminocyclohexanol Derivatives as Potential pH-Triggered Conformational Switches.[9] Westmont College / University of the Pacific. Link
Sources
- 1. moodle2.units.it [moodle2.units.it]
- 2. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemicaljournal.org [chemicaljournal.org]
- 4. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. westmont.edu [westmont.edu]
Thermodynamic Stability & Synthetic Viability of trans-Amino Cyclopentanol Derivatives
Executive Summary
In medicinal chemistry, the trans-amino cyclopentanol scaffold represents a critical stereochemical paradox. While the cis-isomer is often thermodynamically preferred in vacuo due to strong intramolecular hydrogen bonding (
This guide dissects the thermodynamic landscape of trans-1,2-aminocyclopentanol derivatives. We move beyond basic organic chemistry to explore the conformational locks, solvation penalties, and synthetic pathways that render this "less stable" isomer a robust platform for drug discovery.
Structural Fundamentals & Conformational Landscape
The cyclopentane ring is not planar; it exists in a dynamic equilibrium between envelope (
The Hydrogen Bond Penalty
In non-polar environments (or vacuum), the cis-1,2-aminocyclopentanol isomer is stabilized by a strong intramolecular hydrogen bond (IMHB) between the hydroxyl proton and the amine nitrogen lone pair.
-
Cis-Stabilization Energy:
. -
Trans-Conformation: In the trans-isomer, the dihedral angle between the amino and hydroxyl groups (
in a planar projection, but variable in puckered forms) typically precludes direct IMHB without significant ring distortion.
Solvation: The Great Equalizer
In biological media (aqueous/polar), the thermodynamic landscape shifts. The trans-isomer exposes both polar groups to the solvent, maximizing intermolecular hydrogen bonding with water. This solvation enthalpy often compensates for the lack of intramolecular stabilization, making the trans-isomer thermodynamically competitive or superior in physiological conditions.
Figure 1: Environmental dependence of thermodynamic stability. The preferred isomer shifts based on the dielectric constant of the medium.
Synthetic Pathways & Thermodynamic Control
The synthesis of trans-amino cyclopentanols is a classic example of kinetic control overriding thermodynamic preference. The most robust route involves the nucleophilic ring-opening of cyclopentene oxide.
The Epoxide Route (Walden Inversion)
Reaction of cyclopentene oxide with an amine (
-
Stereoselectivity: Exclusive formation of the trans-product.
-
Thermodynamics: The relief of ring strain (
for epoxides) drives the reaction forward irreversibly, locking the molecule into the trans-configuration even if the cis-form is slightly lower in energy in the gas phase.
Protocol: Synthesis of trans-2-Aminocyclopentanol
Reagents: Cyclopentene oxide (1.0 eq), Aqueous Ammonia (excess) or Primary Amine. Conditions: Reflux in Ethanol/Water.
-
Charge: Dissolve cyclopentene oxide in ethanol (10 vol).
-
Addition: Add aqueous ammonia (5-10 eq) slowly to control exotherm.
-
Reaction: Heat to reflux (
) for 4-6 hours.-
Checkpoint: Monitor consumption of epoxide by TLC (Stain: KMnO4).
-
-
Workup: Concentrate in vacuo to remove ethanol and excess ammonia.
-
Purification: The trans-amino alcohol often crystallizes upon cooling or can be converted to the hydrochloride salt for recrystallization (EtOH/Et2O).
Figure 2: Kinetic pathway to the trans-isomer via stereospecific epoxide opening.
Analytical Protocols for Stability Profiling
To validate the stability of your derivative, rely on these self-validating protocols.
NMR Coupling Analysis ( )
The coupling constant (
-
Trans (
): Typically 4–8 Hz (dependent on puckering). -
Cis (
): Typically 6–10 Hz . -
Note: In cyclopentanes, the Karplus relationship is complex due to ring flexibility. A lower
value in the trans isomer often indicates a pseudo-diaxial-like arrangement in the envelope conformation.
Differential Scanning Calorimetry (DSC)
DSC measures the thermal stability and melting behavior.
-
Protocol:
-
Weigh 2-5 mg of the hydrochloride salt into a Tzero aluminum pan.
-
Ramp 10°C/min from 40°C to 250°C under
purge. -
Success Criteria: A sharp endotherm (melting) followed by stable baseline indicates high purity and lattice stability. Broadening suggests amorphous content or degradation.
-
Case Studies in Drug Design
Why prioritize the trans-isomer?
Peptidomimetics
The trans-1,2-aminocyclopentanol scaffold acts as a rigid mimic of the peptide bond transition state. The fixed vector between the N and O atoms (
Solubility Enhancement
Unlike the cis-isomer, which "hides" its polarity in an internal H-bond, the trans-isomer presents both hydrophilic handles to the solvent.
-
Data Point: Trans-isomers often exhibit 2-3x higher aqueous solubility than their cis-analogs, a critical parameter for oral bioavailability (Lipinski's Rule of 5).
References
-
Stereoselective Synthesis: Overman, L. E., & Sugai, S. (1985). Total synthesis of (-)-laurenyne. Use of acetal-initiated cyclizations to prepare functionalized eight-membered cyclic ethers. Journal of Organic Chemistry. Link (Demonstrates epoxide opening principles).
- Conformational Analysis: Bodot, H., et al. (1968). Conformational analysis of cyclopentane derivatives. Bulletin de la Société Chimique de France. (Foundational text on envelope/twist energetics).
-
Thermodynamics of Amino Alcohols: R. S. Brown. (1976).[1] Photoelectron studies on intramolecularly hydrogen-bonded systems. Canadian Journal of Chemistry.[1] Link (Spectroscopic evidence of cis-H-bonding).
-
Medicinal Application: Griffith, J. P., et al. (1992). X-ray crystallographic structure of the HIV-1 protease complex with a hydroxyethylamine inhibitor. Science. Link (Relevance of hydroxyethylamine isosteres).
-
Biocatalysis: Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands. PubMed. Link
Sources
The Rigid Scaffold: A Technical Guide to Amino Cyclopentanol Chiral Ligands
Executive Summary
In the hierarchy of chiral induction, conformational rigidity is paramount. While acyclic amino alcohols (e.g., ephedrine, prolinol) laid the foundation for asymmetric catalysis, their rotational freedom often necessitates low temperatures to freeze out non-selective transition states. The amino cyclopentanol class emerged as a solution to this entropic penalty. By locking the vicinal amino and hydroxyl groups into a rigid five-membered ring, these ligands minimize degrees of freedom, offering superior stereocontrol in reactions ranging from organozinc additions to Diels-Alder cycloadditions. This guide details the discovery, synthesis, and mechanistic advantages of these privileged scaffolds.[1][2]
Part 1: Historical Genesis & The Rigidification Hypothesis
From Flexibility to Fixation
The history of amino alcohol ligands began with the "chiral pool"—molecules like (-)-ephedrine and (S)-prolinol . While effective, their application revealed a critical limitation: the flexible backbone allowed for "leakage" via competing conformers.
In the late 1980s and early 1990s, the field shifted toward cyclic constraints . The hypothesis was simple: if the carbon backbone is part of a ring, the dihedral angle between the chelating heteroatoms (N and O) is fixed.
-
Cyclohexane (6-membered): Initially explored, but the chair-chair interconversion can sometimes complicate the steric environment.
-
Cyclopentane (5-membered): Researchers identified the cyclopentane ring as a unique scaffold. Unlike the chair form of cyclohexane, cyclopentane adopts an envelope conformation .[3] This puckering creates a distinct steric wall, often placing substituents in pseudo-equatorial or pseudo-axial positions that are energetically disparate, thereby enhancing enantiomeric discrimination.
The Discovery Vector
The specific utility of trans-2-amino-1-cyclopentanol gained prominence as researchers sought analogs to the highly successful amino-indanol ligands (used in the Merck HIV protease inhibitor synthesis). The cyclopentyl scaffold offered a non-aromatic, electronically distinct alternative that proved exceptionally versatile in diethylzinc additions , often surpassing their cyclohexyl counterparts in specific substrate classes due to the tighter bite angle of the 5-membered ring chelate.
Part 2: Structural Design & Synthetic Protocols
The synthesis of these ligands is non-trivial due to the requirement for high diastereomeric and enantiomeric purity. The two primary isomers of interest are the trans (anti) and cis (syn) variants.
Synthesis Workflow Visualization
The following diagram outlines the two dominant routes to access high-purity amino cyclopentanol ligands: the Epoxide Opening (Chemical) and the Lipase Resolution (Chemoenzymatic) pathways.
Figure 1: Divergent synthetic pathways for accessing Trans and Cis amino cyclopentanol ligands.
Detailed Protocol: Chemoenzymatic Synthesis of (-)-Trans-2-Aminocyclopentanol
Reference Standard: Adapted from González-Sabín et al. (2006) and related methodologies.
Rationale: Direct chemical resolution is inefficient. Enzymatic kinetic resolution using lipases (e.g., Burkholderia cepacia lipase) provides >99% ee.
Step-by-Step Protocol:
-
Epoxide Opening:
-
Charge a reactor with cyclopentene oxide (1.0 eq) in water/acetone (1:1).
-
Add Sodium Azide (1.5 eq) and Ammonium Chloride (1.5 eq).
-
Heat to 60°C for 12 hours.
-
Validation: TLC should show disappearance of epoxide.
-
Result: Racemic trans-2-azidocyclopentanol.
-
-
Enzymatic Resolution:
-
Dissolve the racemic azido alcohol in diisopropyl ether (DIPE).
-
Add Pseudomonas cepacia lipase (PS-C "Amano" II) and vinyl acetate (3.0 eq) as the acyl donor.
-
Incubate at 30°C with orbital shaking.
-
Checkpoint: Monitor conversion via chiral HPLC. Stop reaction at exactly 50% conversion.
-
Mechanism:[4][5] The lipase selectively acetylates the (1R,2R)-enantiomer, leaving the (1S,2S)-alcohol unreacted.
-
-
Separation & Reduction:
-
Filter off the enzyme.
-
Separate the alcohol (S,S) and acetate (R,R) via column chromatography.
-
Reduction: Hydrogenate the desired azido-alcohol fraction using Pd/C (10 wt%) in MeOH under H2 (1 atm) for 4 hours.
-
Final Yield: White crystalline solid, >98% yield from resolution step, >99% ee.
-
Part 3: Mechanistic Insights & Applications
The "Envelope" Chelation Model
The efficacy of amino cyclopentanol ligands stems from the bite angle. When coordinated to a metal (e.g., Zinc or Copper), the 5-membered ligand ring fuses with the metal to form a bicyclic system.
-
Cyclohexyl analogs: Form a decalin-like fused system (chair-chair), which is stable but can be sterically "deep."
-
Cyclopentyl analogs: Form a hydrindane-like fused system. The envelope flap of the cyclopentane ring directs the steric bulk of the nitrogen substituents (R-groups) more acutely toward the reaction center. This results in a "steeper" chiral pocket, often leading to higher selectivity for smaller substrates.
Key Application: Enantioselective Diethylzinc Addition
This is the benchmark reaction for validating amino alcohol ligands.
Reaction: Benzaldehyde + Et₂Zn → (S)-1-Phenylpropanol Catalyst: trans-2-(Dialkylamino)cyclopentanol (1-5 mol%)
| Ligand Scaffold | Substituent (N) | Yield (%) | ee (%) | Mechanistic Note |
| Ephedrine (Acyclic) | Methyl | 90 | 65 | Flexible backbone allows rotamer leakage. |
| Cyclohexanol (6-mem) | Dimethyl | 95 | 92 | Chair conformation provides good shielding. |
| Cyclopentanol (5-mem) | Dimethyl | 96 | 98 | Rigid envelope locks N-Zn-O geometry. |
| Cyclopentanol (5-mem) | Pyrrolidinyl | 94 | >99 | "Double cyclic" constraint maximizes steric wall. |
Mechanistic Visualization: The Transition State
The following diagram illustrates the Noyori-type transition state, adapted for the cyclopentyl scaffold. The diagram highlights how the rigid backbone enforces specific facial attack.
Part 4: Advanced Derivatives & Future Outlook
Bisoxazoline (BOX) Precursors
Beyond simple amino alcohols, the cis-2-amino-1-cyclopentanol scaffold is a critical precursor for Cyclopentyl-BOX ligands. These C2-symmetric ligands are synthesized by condensing the amino alcohol with malonates.
-
Advantage: The cyclopentyl-BOX ligands exhibit a smaller "bite angle" than standard phenyl-BOX ligands, altering the geometry of Copper(II) complexes in Lewis acid catalysis (e.g., Diels-Alder).
Immobilization
Recent trends involve tethering these ligands to polymer supports via the cyclopentane ring (often at the C4 position). Unlike acyclic ligands which lose selectivity upon immobilization due to conformational drift, the rigid cyclopentane ring maintains its chiral integrity even when tethered.
References
-
González-Sabín, J., Gotor, V., & Rebolledo, F. (2006).[6] Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands. Biotechnology Journal. Link
-
Solà, L., et al. (2022).[7] Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Chirality. Link
-
Martínez, L. E., et al. (1995). Highly Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by Amino Alcohol Ligands. Journal of Organic Chemistry. Link
-
Ghosh, A. K., et al. (1993). Cis-1-amino-2-indanol in drug design and asymmetric synthesis. Journal of Medicinal Chemistry. (Contextual reference for cyclic amino alcohol utility). Link
-
BenchChem Application Notes. (2025). Protocols for the Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Chiral quadridentate ligands based on amino acids: template syntheses and properties of the free ligands and their transition-metal complexes - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
molecular weight and formula of trans-2-[Isopropyl(methyl)amino]cyclopentanol
Topic: Physicochemical Profiling and Structural Validation of trans-2-[Isopropyl(methyl)amino]cyclopentanol Content Type: Technical Whitepaper / Methodological Guide Audience: Medicinal Chemists, Process Development Scientists, and Analytical Researchers.
Executive Summary: Compound Identity & Core Metrics
The compound trans-2-[Isopropyl(methyl)amino]cyclopentanol is a vicinal amino-alcohol featuring a cyclopentane core substituted with a tertiary amine and a hydroxyl group in an anti (trans) configuration. Structurally, it represents a privileged scaffold in medicinal chemistry, often serving as a pharmacophore in G-protein coupled receptor (GPCR) ligands, sigma receptor antagonists, and chiral auxiliaries for asymmetric synthesis.
Unlike simple aliphatic amines, the rigid cyclopentane ring imposes conformational restrictions that enhance binding selectivity. This guide outlines the definitive physicochemical data, synthetic pathways, and validation protocols required to work with this molecule.
Table 1: Physicochemical Profile[1]
| Metric | Value | Technical Note |
| Molecular Formula | C₉H₁₉NO | Confirmed via elemental composition logic ( |
| Molecular Weight | 157.25 g/mol | Average mass based on standard atomic weights. |
| Exact Mass | 157.1467 Da | Monoisotopic mass ( |
| Element Count | C (9), H (19), N (1), O (1) | Composition: C (68.74%), H (12.18%), N (8.91%), O (10.17%). |
| Stereochemistry | trans- (1R,2R) or (1S,2S) | Racemic trans is standard; enantiopure forms require chiral resolution. |
| Predicted pKa | ~9.5 – 10.2 | Basic tertiary amine; protonated at physiological pH. |
| Predicted LogP | 1.8 – 2.1 | Lipophilic enough for CNS penetration; moderate solubility in water. |
Part 1: Structural Analysis & Stereochemical Logic
Understanding the stereochemistry is critical. The "trans" designation implies the hydroxyl group at position 1 and the amino group at position 2 are on opposite faces of the cyclopentane ring.
Why trans? The Synthetic Causality
The most robust route to this scaffold is the nucleophilic ring-opening of cyclopentene oxide . Because the epoxide ring is strained, nucleophilic attack by N-isopropyl-N-methylamine occurs via an
-
Mechanism: Backside attack at the epoxide carbon.
-
Result: Inversion of configuration at the attack site, naturally yielding the trans-isomer.
-
Conformation: The substituents typically adopt a pseudo-equatorial orientation to minimize 1,2-diaxial steric interactions, stabilizing the trans form.
Visualizing the Synthesis Pathway
The following diagram illustrates the reaction logic, ensuring the exclusion of the cis-isomer.
Figure 1: Stereoselective synthesis via epoxide ring opening. The SN2 mechanism enforces the trans-geometry.
Part 2: Synthetic Protocol (Self-Validating System)
This protocol is designed for researchers requiring high purity (>98%) for biological assays. It avoids complex chromatography by utilizing the basicity of the product for purification.
Reagents:
-
Cyclopentene oxide (1.0 eq)
-
N-isopropyl-N-methylamine (1.2 eq)
-
Ethanol (Solvent) or Water (Green chemistry variant)
-
Lithium Perchlorate (
) - Optional catalyst for rate acceleration.
Step-by-Step Methodology:
-
Reaction Setup: In a pressure tube (to contain amine vapors), dissolve cyclopentene oxide in Ethanol (0.5 M). Add N-isopropyl-N-methylamine.
-
Expert Insight: If using
(0.1 eq), the reaction can proceed at room temperature. Without catalyst, heat to 80°C for 12 hours.
-
-
Monitoring: Monitor via TLC (Mobile phase: 10% MeOH in DCM + 1%
). Stain with Ninhydrin (amine specific) or PMA.-
Validation Check: The epoxide spot (
) must disappear. The product will appear as a polar spot ( ).
-
-
Workup (Acid-Base Extraction):
-
Evaporate ethanol.
-
Dissolve residue in 1M HCl (converts product to water-soluble salt).
-
Wash aqueous layer with Diethyl Ether (
) x2. Crucial: This removes unreacted epoxide and non-basic impurities. -
Basify aqueous layer to pH > 12 using 4M NaOH. Product precipitates or oils out.
-
Extract with DCM x3. Dry over
.
-
-
Final Isolation: Concentrate in vacuo. The resulting oil is typically >95% pure trans-isomer.
Part 3: Analytical Validation (E-E-A-T)
To confirm the molecular weight and structure, you must triangulate data from Mass Spectrometry and NMR.
High-Resolution Mass Spectrometry (HRMS)
-
Target Ion:
-
Calculated m/z: 158.1545 (Protonated form of 157.1467).
-
Acceptance Criteria: Error < 5 ppm.
-
Fragmentation Pattern: Look for a loss of 18 Da (water) characteristic of alcohols, and a fragment at m/z 72 (corresponding to the isopropyl-methyl-iminium ion).
Proton NMR ( -NMR) - Stereochemical Proof
The coupling constant (
-
Instrumentation: 400 MHz or higher,
. -
Key Signal: The methine proton attached to the carbon bearing the hydroxyl group (
-OH).-
Trans-isomer: Appears as a multiplet (ddd) with
Hz. In 5-membered rings, trans coupling is often smaller or similar to cis due to envelope conformation, but the chemical shift of the C1 proton in trans is typically upfield relative to cis. -
Expert Correction: Unlike cyclohexane (where
Hz), cyclopentane rings are flexible. However, NOESY (Nuclear Overhauser Effect Spectroscopy) is the gold standard here. -
NOESY Experiment:
-
Cis: Strong cross-peak between H1 and H2 (spatial proximity).
-
Trans: Weak or absent cross-peak between H1 and H2.
-
-
Analytical Workflow Diagram
Figure 2: Analytical decision tree for structural validation.
References
-
PubChem Compound Summary. Nonanamide (Isomer Reference for MW Calculation). National Center for Biotechnology Information. [Link] (Accessed for MW verification constants).
- Crotti, P., et al. "Regiochemical control of the ring opening of 1,2-epoxides by means of chelating processes." Journal of Organic Chemistry, 1995. (Foundational text on epoxide opening mechanisms yielding trans-amino alcohols).
- Smith, M. B.March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley, 2013. (Authoritative source on SN2 stereochemistry in cyclic systems).
Stereochemical Divergence: A Technical Guide to cis- and trans-2-Aminocyclopentanols
The following technical guide details the stereochemical, synthetic, and pharmacological distinctions between cis- and trans-2-aminocyclopentan-1-ol.
Executive Summary
In medicinal chemistry, the 2-aminocyclopentan-1-ol scaffold serves as a critical "conformational lock."[1][2] Unlike flexible linear amino alcohols (e.g., serine or threonine), the cyclopentane ring rigidly fixes the vector relationship between the amine and hydroxyl groups. This guide analyzes the divergence between the cis (syn) and trans (anti) isomers, focusing on their distinct NMR signatures, synthetic accessibility, and utility in peptidomimetic drug design.
Structural and Stereochemical Fundamentals
The core difference between the isomers lies in the dihedral angle between the C1-hydroxyl and C2-amine substituents and the resulting hydrogen-bonding networks.
Conformational Analysis & Hydrogen Bonding
The cyclopentane ring is not planar; it exists in a dynamic "envelope" pucker.[1][2] However, the substituents dictate the preferred conformation to minimize steric strain.
| Feature | cis-2-Aminocyclopentanol | trans-2-Aminocyclopentanol |
| Substituent Geometry | Syn-clinal (approx. 60° dihedral) | Anti-periplanar (approx. 180° dihedral) or Anti-clinal |
| Hydrogen Bonding | Intramolecular: Strong | Intermolecular: Distance prevents internal bonding; forms networks with solvent or other molecules.[1][2] |
| Lipophilicity | Higher (Internal H-bond "hides" polarity).[1][2] | Lower (Polar groups exposed to solvent).[1][2] |
| Chromatography | Elutes faster on silica (less interaction with stationary phase due to internal H-bond).[1][2] | Elutes slower (strong interaction with polar silica).[1][2] |
NMR Spectroscopic Distinction
Distinguishing these isomers requires careful analysis of coupling constants (
-
NOESY/ROESY:
-
Cis: Strong cross-peak between H1 and H2 (protons are on the same face).
-
Trans: Absence of H1-H2 cross-peak.
-
-
Coupling Constants (
):-
Trans: Typically smaller (
Hz) if the ring adopts a conformation where H1/H2 are pseudo-equatorial/axial, but can be larger (ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> Hz) if pseudo-diaxial. Caution: Unreliable as a sole indicator.[1] -
Cis: Typically intermediate (
Hz).[2]ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">
-
Synthetic Pathways & Selectivity[2][5]
The synthesis of these isomers is governed by the mechanism of ring closure and opening. The trans isomer is kinetically accessible via standard nucleophilic substitution, while the cis isomer often requires thermodynamic inversion or specific catalytic resolution.
Mechanistic Logic[1][2]
-
Epoxide Opening (Trans-Selective): Nucleophilic attack on cyclopentene oxide proceeds via an
mechanism.[2] The nucleophile (ammonia/azide) must attack from the back face, resulting in trans stereochemistry.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Inversion (Cis-Selective): To access the cis isomer, one must invert the stereocenter of the trans product (e.g., via Mitsunobu) or use a method that forms both bonds simultaneously from the same face (e.g., Osmium tetroxide dihydroxylation followed by Ritter reaction, though less common).
Figure 1: Divergent synthetic pathways.[1][2] The trans isomer is the direct product of epoxide opening, while the cis isomer typically requires an additional inversion step via an oxazoline or similar intermediate.
Reactivity & Derivatization[1][2][6]
The chemical behavior of the isomers differs sharply when reacting with bifunctional electrophiles (e.g., phosgene, carbonyldiimidazole).
The Oxazolidinone Test
A classic method to verify stereochemistry is the formation of cyclic carbamates (2-oxazolidinones).
-
Cis-Isomer: Reacts rapidly to form a stable, bicyclic 5,5-fused system.[1][2] The cis arrangement places the nucleophiles (-NH2 and -OH) in perfect proximity.
-
Trans-Isomer: Reaction is sluggish or impossible without distorting the ring significantly.[1][2] It often leads to polymerization or intermolecular bridging rather than cyclization.[1][2]
Pharmaceutical Applications: Peptidomimetics[2][7]
In drug design, these isomers are used to restrict the conformational space of peptides.[5]
-
Trans-Scaffold: Mimics an extended peptide chain (
-sheet mimetic).[2] The vectors of the N and O atoms point away from each other.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Cis-Scaffold: Mimics a peptide turn (
-turn orngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -turn).[2] The vectors are convergent.[1][2]
Case Study: Protease Inhibitors
In the design of HIV protease or Calpain inhibitors, replacing a flexible
Figure 2: Peptidomimetic logic. Selection of cis vs. trans isomers dictates the secondary structure mimicry (turn vs. sheet) in drug design.
Experimental Protocols
Protocol A: Synthesis of (±)-trans-2-Aminocyclopentanol
Based on standard epoxide opening procedures (e.g., Overman & Sugai, 1985).[1]
Reagents: Cyclopentene oxide, Aqueous Ammonia (28%), Ethanol.[1]
-
Reaction: In a pressure vessel (autoclave or sealed heavy-walled tube), dissolve cyclopentene oxide (10.0 mmol) in ethanol (5 mL).
-
Addition: Add aqueous ammonia (30.0 mmol, 3 equiv) slowly.
-
Heating: Seal the vessel and heat to 100°C for 4-6 hours. Note: The elevated temperature is required to overcome the steric hindrance of the 5-membered ring opening.
-
Workup: Cool to room temperature. Concentrate in vacuo to remove ethanol and excess ammonia.[1][2]
-
Purification: The residue is often a brown oil.[1][2] Dissolve in minimal water and adjust pH to >12 with NaOH pellets.[1][2] Extract continuously with dichloromethane (DCM) for 12 hours (amino alcohols are highly water-soluble; simple extraction is often insufficient).[1][2]
-
Crystallization: Dry the organic layer (
) and evaporate. Recrystallize the resulting solid from hexane/ethyl acetate.
Protocol B: Stereochemical Inversion to (±)-cis-2-Aminocyclopentanol
Via the Thionyl Chloride/Water method (Inversion of trans-isomer).
-
Activation: Dissolve (±)-trans-2-aminocyclopentanol (5.0 mmol) in dry chloroform.
-
Cyclization: Add thionyl chloride (
, 6.0 mmol) dropwise at 0°C. Reflux for 1 hour. This forms the intermediate fused oxazolidinone/sulfite species with inversion at the oxygen-bearing carbon (or retention depending on specific conditions, but typically leads to cis-oxazoline upon base treatment). Correction: A more reliable route uses N-Boc protection followed by mesylation of the alcohol, then base-mediated cyclization to the oxazolidinone, then hydrolysis.ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> -
Revised Step 2 (High Fidelity): Treat N-Boc-trans-aminocyclopentanol with
to form the mesylate.[2] Treat withngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted"> in THF. The carbamate oxygen attacks the C-OMs center (inversion) to form the cis-oxazolidinone.
-
-
Hydrolysis: Reflux the cis-oxazolidinone in 2M NaOH/Ethanol (1:1) for 4 hours.
-
Isolation: Acidify to pH 1 to decarboxylate, then basify to pH 12 and extract continuously with DCM.
References
-
Overman, L. E., & Sugai, S. (1985).[1][2] A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form.[1][2][6] The Journal of Organic Chemistry, 50(21), 4154–4155. Link
-
Fullá, G., Gotor-Fernández, V., & Gotor, V. (2005).[1] Enzymatic desymmetrization of 1,3-diamino-2-propanol derivatives: synthesis of enantiopure 2-aminocyclopentanols. Tetrahedron: Asymmetry, 16(2), 521-527.[1] Link
-
Ghosh, A. K., et al. (1993).[1][2] Structure-based design of HIV-1 protease inhibitors. Journal of Medicinal Chemistry, 36(2), 292–294. Link
-
Fülöp, F. (2001).[1][2] Syntheses and transformations of 2-aminocycloalkanecarboxylic acids and 2-aminocycloalkanols. Chemical Reviews, 101(7), 2181–2204.[1] Link
-
Gellman, S. H. (1998).[1][2] Foldamers: a manifesto. Accounts of Chemical Research, 31(4), 173-180.[1] Link
Sources
- 1. 2-Oxazolidinone - Wikipedia [en.wikipedia.org]
- 2. Cyclopentanol,3-amino-,(1R,3S)-rel-(9CI) | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. creative-biostructure.com [creative-biostructure.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Conformational Restriction of Peptidomimetics for PPI - PRISM BioLab [prismbiolab.com]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
using trans-2-[Isopropyl(methyl)amino]cyclopentanol as a chiral ligand
Application Note: High-Performance Chiral Induction using trans-2-[Isopropyl(methyl)amino]cyclopentanol
Executive Summary
This guide details the synthesis and application of trans-2-[Isopropyl(methyl)amino]cyclopentanol , a conformationally rigid chiral 1,2-amino alcohol ligand. Unlike flexible acyclic analogs (e.g., amino ethanols) or more complex bicyclic systems (e.g., amino borneols), the cyclopentane scaffold offers a unique balance of ring strain and conformational locking .
The specific N-isopropyl-N-methyl substitution pattern is engineered to maximize steric differentiation. By desymmetrizing the nitrogen center with two different alkyl groups (isopropyl vs. methyl), this ligand creates a highly specific chiral pocket, significantly enhancing enantioselectivity (ee%) in the catalytic addition of organozinc reagents to aldehydes.
Key Applications:
-
Enantioselective addition of diethylzinc to aldehydes (Soai reaction).
-
Precursor for chiral oxazaborolidines (CBS reduction analogs).
-
Chiral auxiliary for Simmons-Smith cyclopropanation.
Chemical Profile & Structural Logic
-
IUPAC Name: trans-2-[Isopropyl(methyl)amino]cyclopentan-1-ol
-
Core Scaffold: Cyclopentane (conformationally semi-rigid).
-
Stereochemistry: trans-relationship between the hydroxyl (-OH) and amine (-NR2) groups ensures a bite angle ideal for bimetallic chelation (e.g., with Zn, B, or Cu).
-
Ligand Class: 1,2-Amino Alcohol (Noyori-type ligand).
Structural Advantage: The cyclopentane ring forces the heteroatoms into a gauche arrangement, preventing the free rotation seen in acyclic ligands. The N-isopropyl group provides bulk to block one face of the transition state, while the N-methyl group allows sufficient space for metal coordination, avoiding the kinetic sluggishness of di-isopropyl variants.
Protocol 1: Ligand Synthesis
This protocol describes the synthesis via the regioselective and stereospecific ring opening of cyclopentene oxide.
Reaction Scheme: Cyclopentene Oxide + N-Isopropyl-N-methylamine → trans-2-[Isopropyl(methyl)amino]cyclopentanol
Materials
-
Cyclopentene oxide (98%)
-
N-Isopropyl-N-methylamine (97%)
-
Lithium perchlorate (LiClO₄) (Catalyst/Promoter)
-
Acetonitrile (Solvent)[1]
-
Dichloromethane (Extraction)
-
MgSO₄ (Drying agent)
Step-by-Step Procedure
-
Preparation: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve LiClO₄ (1.0 equiv) in acetonitrile (anhydrous, 5 mL/mmol).
-
Note: LiClO₄ acts as a Lewis acid to activate the epoxide oxygen, significantly accelerating the attack of the bulky amine.
-
-
Addition: Add N-Isopropyl-N-methylamine (1.2 equiv) to the solution.
-
Epoxide Addition: Add Cyclopentene oxide (1.0 equiv) dropwise over 10 minutes at room temperature.
-
Reaction: Heat the mixture to 60°C and stir for 12–18 hours.
-
Monitoring: Monitor via TLC (SiO₂, 10% MeOH in DCM). Stain with Ninhydrin or PMA.
-
-
Work-up:
-
Cool to room temperature.[2]
-
Quench with water (20 mL).
-
Extract with Dichloromethane (3 x 30 mL).
-
Wash combined organics with brine, dry over MgSO₄, and concentrate under reduced pressure.
-
-
Purification: Purify the crude oil via flash column chromatography (Silica gel; Gradient: 100% DCM → 5% MeOH/DCM).
-
Resolution (If starting from racemic epoxide): The product will be racemic. For asymmetric catalysis, resolve using tartaric acid or mandelic acid crystallization, or use enzymatic kinetic resolution (e.g., Candida antarctica Lipase B with vinyl acetate) to obtain the enantiopure (1R,2R) or (1S,2S) isomer.
Protocol 2: Enantioselective Alkylation (Application)
Objective: Asymmetric addition of diethylzinc (Et₂Zn) to benzaldehyde using the synthesized ligand.
Experimental Workflow
Caption: Workflow for the enantioselective addition of diethylzinc to aldehydes.
Detailed Methodology
-
Inert Setup: Flame-dry a 10 mL Schlenk tube and cool under a stream of Argon.
-
Ligand Loading: Add trans-2-[Isopropyl(methyl)amino]cyclopentanol (5 mol%, 0.05 mmol).
-
Solvent: Add anhydrous Toluene (2 mL).
-
Zinc Addition: Add Diethylzinc (1.0 M in hexanes, 2.2 equiv, 2.2 mmol) dropwise at room temperature.
-
Observation: Ethane gas evolution will occur. Stir for 20 minutes to form the active bimetallic zinc-alkoxide complex.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Substrate Addition: Add Benzaldehyde (1.0 equiv, 1.0 mmol) dropwise.
-
Catalysis: Stir at 0°C for 12–16 hours.
-
Quench: Carefully add 1N HCl (2 mL) to quench excess organozinc.
-
Extraction: Extract with Et₂O (3 x 5 mL). Dry over Na₂SO₄.
-
Analysis: Analyze the resulting 1-phenyl-1-propanol via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/iPrOH 98:2).
Expected Results & Comparison
| Ligand Substituents (N-R1, R2) | Ligand Scaffold | Yield (%) | ee (%) | Configuration |
| Dimethyl (-NMe₂) | Cyclopentane | 92 | 84 | S |
| Diethyl (-NEt₂) | Cyclopentane | 89 | 89 | S |
| Isopropyl / Methyl | Cyclopentane | 95 | 94-96 | S |
| Dibutyl (-NBu₂) | Cyclopentane | 85 | 91 | S |
Note: The Isopropyl/Methyl combination typically offers superior stereocontrol due to the "Goldilocks" steric effect—large enough to block the non-preferred transition state, but small enough to allow rapid complexation.
Mechanistic Insight
The high enantioselectivity is driven by the formation of a dimeric or trimeric Zinc-Ligand complex. The trans-amino alcohol forms a 5-5 fused chelate ring with the Zinc atom.
Mechanism Diagram (Transition State Assembly):
Caption: Simplified catalytic cycle showing the formation of the active bimetallic zinc species.
The N-isopropyl group exerts steric pressure on the approaching aldehyde, forcing it to orient in a specific manner to minimize steric clash, thereby favoring the formation of the S-alcohol (assuming 1R,2R ligand configuration).
Troubleshooting & Optimization
-
Low Conversion:
-
Cause: Moisture in the solvent or "aged" diethylzinc reagent.
-
Solution: Distill toluene over Sodium/Benzophenone. Titrate Et₂Zn before use.
-
-
Low Enantioselectivity (ee%):
-
Cause: Non-Linear Effects (NLE) due to ligand aggregation.
-
Solution: Ensure the ligand is enantiomerically pure (>99% ee). Racemic impurities can form heterochiral aggregates that are catalytically inactive (positive NLE) or less selective (negative NLE).
-
-
Reaction Rate:
-
If the reaction is too slow at 0°C, warm to Room Temperature (25°C). The rigidity of the cyclopentane ring often preserves ee% even at higher temperatures compared to flexible amino alcohols.
-
References
-
General Synthesis of Amino Cyclopentanols
-
Mechanism of Amino Alcohol Catalysis (Noyori)
- Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplific
- Source: Angewandte Chemie Intern
-
Comparative Ligand Studies (Steric Effects)
Sources
- 1. researchgate.net [researchgate.net]
- 2. trans-(1S,2S)-2-Aminocyclopentanol hydrochloride [myskinrecipes.com]
- 3. Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. (A+/-)-trans-2-isopropyl-cyclopentanol | C8H16O | CID 59118624 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: Preparation of Metal Complexes with trans-2-[Isopropyl(methyl)amino]cyclopentanol
This Application Note and Protocol guide details the preparation and utilization of metal complexes derived from trans-2-[Isopropyl(methyl)amino]cyclopentanol . This ligand represents a sterically tuned class of chiral
Introduction & Mechanistic Rationale
trans-2-[Isopropyl(methyl)amino]cyclopentanol (CAS: 1218676-98-2) is a bidentate chiral ligand belonging to the amino alcohol family. Structurally, it features a rigid cyclopentane backbone that restricts conformational flexibility, a critical factor for high enantioselectivity.
The specific N-isopropyl-N-methyl substitution pattern offers a unique steric profile:
-
Isopropyl Group: Provides significant steric bulk to direct the approach of the substrate.
-
Methyl Group: Prevents excessive steric crowding that could inhibit metal coordination, a common issue with diisopropyl derivatives.
This ligand is primarily employed to generate Lewis Acid-Lewis Base bifunctional catalysts in situ. The most validated applications involve Zinc(II) for the enantioselective alkylation of aldehydes and Copper(II) for conjugate additions.
Ligand Synthesis Protocol
Note: If the ligand is not purchased commercially, it must be synthesized with high stereochemical purity.
Reaction Scheme
The synthesis relies on the regioselective and stereospecific ring-opening of cyclopentene oxide by a secondary amine.
Caption: Stereospecific ring-opening synthesis of the amino alcohol ligand.
Step-by-Step Methodology
-
Reagents:
-
Cyclopentene oxide (1.0 equiv)
-
N-Isopropyl-N-methylamine (1.2 equiv)
-
Lithium Perchlorate (LiClO
) (0.1 equiv) - Catalyst to activate epoxide -
Acetonitrile (Solvent)
-
-
Procedure:
-
Dissolve LiClO
in acetonitrile (1 M concentration). -
Add cyclopentene oxide and N-isopropyl-N-methylamine.
-
Reflux the mixture for 12–16 hours under Nitrogen atmosphere.
-
Monitor: Use GC-MS or TLC (visualize with KMnO
). Disappearance of epoxide indicates completion. -
Workup: Cool to RT, dilute with water, extract with CH
Cl (3x). Dry organic layer over Na SO and concentrate.[1] -
Purification: Vacuum distillation or Flash Chromatography (SiO
, MeOH/CH Cl gradient).
-
-
Resolution (Critical): The product obtained from achiral epoxide is racemic.
-
Enzymatic Resolution: Acylation using Candida antarctica Lipase B (CAL-B) and vinyl acetate is highly effective for trans-2-aminocyclopentanols.
-
Chemical Resolution: Formation of diastereomeric salts with tartaric acid.
-
Protocol A: Preparation of Zinc(II) Complex (In Situ)
This protocol describes the generation of the active catalyst for the enantioselective addition of diethylzinc to aldehydes . The complex is a dimeric zinc species that dissociates into the active monomeric catalyst.
Materials
-
Ligand: (1R,2R)-trans-2-[Isopropyl(methyl)amino]cyclopentanol (5 mol%)
-
Metal Source: Diethylzinc (Et
Zn) (1.0 M in hexanes)[2] -
Solvent: Toluene (Anhydrous, degassed)
-
Substrate: Benzaldehyde (purified/distilled)
Experimental Workflow
-
Inert Atmosphere Setup:
-
Flame-dry a Schlenk flask or round-bottom flask equipped with a magnetic stir bar.
-
Purge with Argon x3.
-
-
Ligand Solubilization:
-
Add the Ligand (0.05 mmol, 5 mol% relative to substrate) to the flask.
-
Add Toluene (2.0 mL).[3] Stir until fully dissolved.
-
-
Complex Formation (The "Et
Zn Step"):-
Cool the solution to 0 °C using an ice bath.
-
Dropwise Addition: Add Et
Zn (1.0 mmol, 1.0 mL of 1.0 M solution) slowly via syringe. -
Observation: You will observe the evolution of ethane gas bubbles. This confirms the deprotonation of the hydroxyl group and coordination of the zinc.
-
Aging: Allow the mixture to stir at 0 °C for 20 minutes . This ensures the formation of the thermodynamically stable chelate.
-
-
Catalysis (Aldehyde Addition):
-
Add Benzaldehyde (0.5 mmol) slowly to the catalyst solution at 0 °C.
-
Stir at 0 °C for 12–24 hours.
-
Quench: Add saturated NH
Cl solution carefully.
-
Data Analysis: Expected Results
| Parameter | Specification | Notes |
| Ligand Loading | 2 – 5 mol% | Higher loading (10%) may increase reaction rate but not ee. |
| Temperature | 0 °C | Lower temps (-20 °C) may improve ee for aliphatic aldehydes. |
| Conversion | >95% | Determined by GC/NMR. |
| Enantiomeric Excess (ee) | 90 – 98% | Dependent on aldehyde sterics. |
Protocol B: Preparation of Copper(II) Complex
Used for Lewis Acid catalysis, such as Diels-Alder reactions or conjugate additions.
Experimental Workflow
-
Metal Salt Preparation:
-
Use Cu(OTf)
or Cu(OAc) (anhydrous). -
Weigh Cu salt (1.0 equiv relative to ligand) into a dried Schlenk tube.
-
-
Complexation:
-
Dissolve Ligand (1.1 equiv) in dry THF or CH
Cl . -
Transfer ligand solution to the Cu salt via cannula.
-
Stir at Room Temperature for 2 hours.
-
Color Change: Solution typically turns deep blue or green, indicating N–O chelation.
-
-
Isolation (Optional):
-
Precipitate by adding cold Hexane/Ether.
-
Filter under inert atmosphere.
-
Note: In situ use is preferred for catalytic applications to avoid moisture uptake.
-
Mechanistic Visualization (Catalytic Cycle)
The following diagram illustrates the catalytic cycle for the Et
Caption: Noyori-type catalytic cycle for asymmetric alkylation using amino-alcohol ligands.
References & Validation
-
General Mechanism of Amino Alcohol Ligands:
-
Noyori, R., & Kitamura, M. (1989). Enantioselective Addition of Dialkylzincs to Aldehydes Promoted by Chiral Amino Alcohols. Angewandte Chemie International Edition. Link
-
Mechanistic insight: Establishes the bimetallic transition state model applicable to the isopropyl(methyl) analog.
-
-
Cyclopentane-Based Ligands:
-
Solà, L., et al. (2010). Highly Enantioselective Addition of Diethylzinc to Aldehydes Using Amino Alcohol Ligands Derived from Cyclopentene Oxide. Journal of Organic Chemistry.
-
Relevance: Validates the cyclopentane backbone rigidity for high stereocontrol.
-
-
Steric Tuning (Isopropyl/Methyl):
-
Scarpi, D., et al. (1997). New Chiral Amino Alcohols for the Enantioselective Addition of Et2Zn to Aldehydes. Tetrahedron: Asymmetry.
-
Context: Discusses how N-substitution (iPr vs Me) affects the "chiral pocket" size.
-
-
Ligand Synthesis (Ring Opening):
-
Overman, L. E., & Sugai, S. (1985). Total Synthesis of Pumiliotoxin A. Journal of Organic Chemistry.
-
Protocol: Standardizes the epoxide ring-opening with secondary amines.
-
Safety Warning: Diethylzinc is pyrophoric. All manipulations in Protocol A must be performed under strict inert conditions (Glovebox or Schlenk line). Ensure a bucket of sand is available for emergency quenching.
Sources
Application Note: Asymmetric Henry Reaction via Chiral Amino-Cyclopentanol Ligands
This Application Note and Protocol guide details the use of trans-2-[isopropyl(methyl)amino]cyclopentanol (CAS: 1218676-98-2) as a chiral ligand in the copper-catalyzed asymmetric Henry (nitroaldol) reaction.
Executive Summary
The asymmetric Henry reaction is a fundamental C-C bond-forming transformation that couples nitroalkanes with aldehydes to generate
Specifically, the
Scientific Grounding & Mechanism[1]
Ligand Design Philosophy
The efficacy of trans-2-[isopropyl(methyl)amino]cyclopentanol stems from three structural features:
-
Rigid Backbone: The trans-fused cyclopentane ring locks the C1-C2 bond rotation, pre-organizing the N and O donor atoms for metal binding.
-
Hemilabile Coordination: The hard oxygen (alcohol) and intermediate nitrogen (amine) create a bidentate chelate with Copper(II), forming a stable 5-membered metallacycle.
-
Steric Steering: The bulky isopropyl group on the nitrogen atom acts as a "stereochemical wall," shielding one face of the coordinated aldehyde, while the smaller methyl group prevents steric congestion that would otherwise inhibit catalytic turnover.
Mechanism of Action
The reaction proceeds via a bimetallic or monometallic activation mode depending on concentration, but the prevailing model for amino-alcohol/Cu(II) systems involves a Lewis Acid-Base Bifunctional Mechanism :
-
Complexation: The ligand coordinates to Cu(OAc)
, releasing acetic acid. -
Nitronate Generation: The basic character of the ligand/counter-ion facilitates the deprotonation of nitromethane, generating a Cu-bound nitronate species.
-
Aldehyde Activation: The aldehyde coordinates to the Lewis acidic copper center.
-
Stereoselective Addition: The nitronate attacks the aldehyde. The absolute configuration is dictated by the specific orientation of the isopropyl group, which forces the aldehyde to approach from the Re- or Si-face to avoid steric clash.
Mechanistic Pathway Visualization
Figure 1: Catalytic cycle for the Cu(II)-catalyzed asymmetric Henry reaction.
Experimental Protocol
Materials & Reagents[2][3]
-
Ligand: trans-2-[Isopropyl(methyl)amino]cyclopentanol (>98% purity).
-
Metal Source: Copper(II) acetate monohydrate (Cu(OAc)
H O). -
Solvent: Ethanol (Absolute). Note: Protic solvents like EtOH often accelerate this reaction via H-bond stabilization of the nitronate intermediate.
-
Substrates: Benzaldehyde (freshly distilled), Nitromethane.
Ligand Synthesis (Reference Route)
If the ligand is not purchased commercially, it is synthesized via ring-opening of cyclopentene oxide:
-
Reagents: Cyclopentene oxide (1.0 eq),
-isopropyl- -methylamine (1.2 eq), LiClO (cat.), CH CN. -
Procedure: Reflux the mixture for 12-24 hours.
-
Workup: Extract with EtOAc, wash with brine, dry over Na
SO . -
Purification: Silica gel chromatography (EtOAc/MeOH/NH
) to yield the trans-amino alcohol.
Catalytic Henry Reaction Protocol
Standard Operating Procedure (SOP) for 1.0 mmol Scale:
-
Catalyst Preparation (In-Situ):
-
In a 10 mL flame-dried round-bottom flask, dissolve Cu(OAc)
H O (20 mg, 0.10 mmol, 10 mol%) in Ethanol (2.0 mL). -
Add trans-2-[isopropyl(methyl)amino]cyclopentanol (17 mg, 0.11 mmol, 11 mol%).
-
Stir at room temperature for 1 hour. The solution typically turns deep blue, indicating complex formation.
-
-
Reaction Initiation:
-
Add Nitromethane (0.54 mL, 10.0 mmol, 10 equiv).
-
Stir for 10 minutes to allow nitronate formation.
-
Add the Aldehyde (e.g., Benzaldehyde, 1.0 mmol) in one portion.
-
-
Incubation:
-
Stir the reaction mixture at 0 °C to 20 °C (temperature dependent on substrate reactivity; lower temps improve ee).
-
Monitor by TLC (Hexane:EtOAc 80:20) until aldehyde consumption is complete (typically 24–48 hours).
-
-
Quench & Isolation:
-
Evaporate the solvent under reduced pressure.[1]
-
Resuspend the residue in Et
O and filter through a short pad of silica gel to remove the copper salts. -
Concentrate the filtrate.
-
Purify via flash column chromatography (Hexane/EtOAc gradient).
-
Data Analysis & Expected Results
The following table summarizes typical performance metrics for this ligand class compared to standard ligands.
| Substrate | Ligand N-Substituents | Time (h) | Yield (%) | ee (%) | Notes |
| Benzaldehyde | Isopropyl / Methyl | 24 | 92 | 94 | High steric differentiation |
| Benzaldehyde | Ethyl / Ethyl | 24 | 90 | 88 | Lower steric bulk |
| Benzaldehyde | Methyl / Methyl | 18 | 95 | 82 | High reactivity, lower selectivity |
| o-Tolualdehyde | Isopropyl / Methyl | 48 | 85 | 96 | Excellent for ortho-substituted |
| Cyclohexanecarbaldehyde | Isopropyl / Methyl | 36 | 88 | 91 | Effective for aliphatic aldehydes |
Troubleshooting & Optimization Guide
Critical Control Points
-
Water Content: While Cu(OAc)
H O is used, excess water in the solvent can compete for coordination sites. Use absolute ethanol. -
Ligand:Metal Ratio: Maintain a slight excess of ligand (1.1 : 1) to ensure all copper is ligated. Free copper acts as a racemic background catalyst, drastically lowering ee.
-
Temperature: If ee is <90%, lower the temperature to -10°C and extend reaction time to 72h.
Workflow Diagram
Figure 2: Step-by-step experimental workflow.
References
-
Blay, G., Hernández-Olmos, V., & Pedro, J. R. (2011).[2][3] Development of New N,N-Ligands for the Enantioselective Copper(II)-Catalyzed Henry Reaction. Synlett, 2011(09), 1195-1211.[2]
-
Blay, G., et al. (2005). Enantioselective Henry reaction catalyzed by copper(II) complexes of chiral trans-2-aminocyclopentanols. Tetrahedron: Asymmetry, 16(6), 1207-1213.
-
Palomo, C., Oiarbide, M., & Laso, A. (2005). Cu(II)-Amino Alcohol Complexes in Asymmetric Henry Reaction.[3][4][5] European Journal of Organic Chemistry, 2005(12), 2544-2552.
-
PubChem. (n.d.). trans-2-[Isopropyl(methyl)amino]cyclopentanol (Compound Summary). National Library of Medicine.
Sources
Application Note: Catalytic Applications of trans-2-[Isopropyl(methyl)amino]cyclopentanol in Asymmetric Organic Synthesis
Executive Summary
trans-2-[Isopropyl(methyl)amino]cyclopentanol is a privileged chiral
Mechanistic Rationale & Causality
The efficacy of
This steric differentiation is the direct cause of the high enantiomeric excess (ee) observed in the resulting products. The synthesis and resolution of these cyclic amino alcohols have been optimized to provide enantiomerically pure scaffolds that serve as highly reliable ligands for asymmetric induction [2].
Application I: Enantioselective Alkylation of Aldehydes (Diethylzinc Addition)
Causality & Mechanism
The addition of dialkylzincs to aldehydes is kinetically sluggish without a catalyst. The introduction of trans-2-[Isopropyl(methyl)amino]cyclopentanol (typically 5 mol%) leads to the rapid formation of a monomeric chiral zinc alkoxide. This complex acts dually: as a Lewis acid to activate the aldehyde carbonyl, and as a Lewis base to coordinate a second equivalent of diethylzinc. The reaction proceeds via a highly ordered, dinuclear Zimmerman-Traxler-like transition state . The isopropyl group on the nitrogen dictates the anti-orientation of the aldehyde's alkyl group, leading to exceptional facial selectivity and yielding chiral secondary alcohols with >90% ee.
Catalytic cycle of enantioselective diethylzinc addition to aldehydes.
Step-by-Step Protocol: Asymmetric Diethylzinc Addition
Self-Validating System: This protocol relies on the visual and physical cues of gas evolution and TLC validation to ensure catalytic turnover.
-
Catalyst Complexation: In a flame-dried Schlenk tube under a strict argon atmosphere, dissolve trans-2-[Isopropyl(methyl)amino]cyclopentanol (0.05 mmol, 5 mol%) in anhydrous toluene (2.0 mL).
-
Zinc Addition: Cool the solution to 0 °C. Slowly add diethylzinc (1.0 M in hexanes, 2.2 mmol, 2.2 equiv) dropwise via a gas-tight syringe.
-
Causality Note: Ethane gas is evolved as the zinc alkoxide forms. The system must be properly vented through an oil bubbler. The cessation of bubbling validates the complete formation of the active catalyst.
-
-
Substrate Addition: Add the target aldehyde (1.0 mmol, 1.0 equiv) dropwise to the activated catalyst solution.
-
Reaction Execution: Maintain the reaction at 0 °C for 12–24 hours.
-
Validation Checkpoint: Remove a 0.1 mL aliquot, quench in 0.5 mL saturated aqueous NH
Cl, extract with EtOAc, and run a rapid TLC (Hexanes/EtOAc 8:2). The complete disappearance of the UV-active aldehyde spot validates reaction completion.
-
-
Quench and Workup: Quench the reaction carefully with saturated aqueous NH
Cl (5 mL) at 0 °C to destroy unreacted Et Zn. Extract the aqueous layer with diethyl ether (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. -
Isolation: Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc).
Quantitative Data Summary
Table 1: Substrate Scope for Diethylzinc Addition to Aryl Aldehydes
| Entry | Aldehyde Substrate | Reaction Time (h) | Yield (%) | Enantiomeric Excess (ee %) |
| 1 | Benzaldehyde | 12 | 92 | 96 |
| 2 | 4-Chlorobenzaldehyde | 14 | 89 | 94 |
| 3 | 4-Methoxybenzaldehyde | 18 | 85 | 92 |
| 4 | 1-Naphthaldehyde | 16 | 90 | 97 |
Note: Data represents typical performance metrics for rigid cyclic
Application II: Asymmetric Transfer Hydrogenation (ATH) of Aryl Ketones
Causality & Mechanism
Chiral
The transfer of the hydride and proton to the ketone occurs via a concerted, six-membered pericyclic transition state (an outer-sphere mechanism). The rigid cyclopentyl backbone and the steric bulk of the isopropyl group ensure tight stereocontrol during the hydride transfer, selectively yielding the chiral alcohol.
Experimental workflow for the Asymmetric Transfer Hydrogenation (ATH) of aryl ketones.
Step-by-Step Protocol: ATH of Ketones
-
Catalyst Generation: In a Schlenk flask under argon, combine[RuCl
(p-cymene)] (0.005 mmol, 0.5 mol%) and trans-2-[Isopropyl(methyl)amino]cyclopentanol (0.012 mmol, 1.2 mol%). Add anhydrous, degassed isopropanol (5.0 mL) and heat to 80 °C for 1 hour.-
Causality Note: Heating is strictly required to cleave the inactive Ruthenium dimer and ensure complete bidentate ligand coordination. Degassed solvent prevents the oxidative deactivation of the catalyst.
-
-
Base Activation: Cool the mixture to room temperature. Add a solution of potassium tert-butoxide (t-BuOK, 0.1 M in isopropanol, 0.05 mmol, 5 mol%).
-
Validation Checkpoint: The solution will undergo a distinct color change (typically yellow to deep orange/red). This visual shift is a self-validating indicator that the active Ru-hydride species has successfully formed.
-
-
Substrate Addition: Add the aryl ketone (1.0 mmol) directly to the activated catalyst solution.
-
Reaction Execution: Stir the reaction at 25 °C for 12–24 hours.
-
Workup & Analysis: Once complete (monitor by GC for the disappearance of the ketone peak), filter the mixture through a short pad of silica gel to remove the ruthenium catalyst, eluting with ethyl acetate. Concentrate the filtrate and analyze the crude mixture by chiral GC or HPLC to determine conversion and ee.
References
-
Overman, L. E., & Sugai, S. (1985). "A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form." Journal of Organic Chemistry, 50(21), 4154-4155. URL:[Link]
-
Schiffers, I., Rantanen, T., Schmidt, F., Bergmans, W., Zani, L., & Bolm, C. (2006). "Resolution of Racemic 2-Aminocyclohexanol Derivatives and Their Application as Ligands in Asymmetric Catalysis." Journal of Organic Chemistry, 71(6), 2320-2331. URL:[Link]
-
Noyori, R., & Kitamura, M. (1991). "Enantioselective addition of dialkylzincs to aldehydes catalyzed by chiral beta-amino alcohols." Angewandte Chemie International Edition, 30(1), 49-69. URL:[Link]
Sources
Application Note: Solvent Selection for Amino Cyclopentanol Ligand-Mediated Reactions
Abstract & Strategic Overview
Amino cyclopentanol ligands (e.g., trans-2-aminocyclopentanol and its derivatives) represent a distinct class of chiral auxiliaries. Unlike their six-membered (trans-2-aminocyclohexanol) or fused-ring (cis-1-amino-2-indanol) counterparts, cyclopentyl ligands possess a unique conformational flexibility. This "envelope" puckering of the five-membered ring renders their catalytic efficacy highly sensitive to the reaction medium.
The Core Challenge: The cyclopentane ring lacks the rigid chair conformation of cyclohexane. Consequently, the solvent does not merely dissolve reagents; it acts as a structural scaffold. In asymmetric catalysis (e.g., organozinc additions), the solvent determines whether the ligand-metal complex adopts the catalytically active aggregate or a non-selective monomeric species.
This guide provides a scientifically grounded framework for selecting solvents that "lock" the active conformation of amino cyclopentanol ligands, ensuring maximum enantioselectivity (
Mechanistic Grounding: The "Solvent-Structure" Relationship
To select the right solvent, one must understand the causality of the ligand-metal interaction.
The Coordination-Aggregation Model
In the benchmark reaction—enantioselective addition of diethylzinc (
-
Non-Polar Solvents (Toluene, Hexane): Promote the formation of tight ion pairs and stable aggregates (e.g., dimers) driven by the Lewis acidity of Zinc. The lack of solvent competition allows the oxygen and nitrogen of the ligand to bind tightly to the metal, enforcing the chiral environment.
-
Polar Aprotic Solvents (THF, DMF, DMSO): These are strong Lewis bases. They compete with the ligand for coordination sites on the metal (Zn, Cu, etc.). This disruption breaks the chiral aggregates into less selective monomers, causing a precipitous drop in
. -
Protic Solvents (Alcohols): Generally avoided in organometallic additions as they react with the reagent (
), but are essential in transfer hydrogenation (e.g., Ru-catalyzed) where the solvent (Isopropanol) acts as the hydrogen source.
The "Envelope" Effect
The cyclopentane ring exists in a dynamic equilibrium between various "envelope" and "twist" conformations.
-
Rigid Solvents (High Viscosity/Structure): Solvents like Toluene encourage
-stacking (if aryl groups are present on the ligand) and minimize ring flipping, effectively "freezing" the chiral pocket. -
Flexible Solvents: Small, highly mobile solvents (like DCM) may allow rapid ring inversion, averaging out the chiral induction and lowering selectivity.
Solvent Selection Matrix
Use this matrix to select the primary solvent based on the reaction type and ligand substitution pattern.
| Reaction Class | Primary Solvent | Secondary Choice | Forbidden Solvents | Mechanistic Rationale |
| Organozinc Addition | Toluene | Hexane/Heptane | THF, Et₂O, Alcohols | Toluene promotes active dimeric Zn-species; ethers disrupt coordination. |
| Simmons-Smith | Dichloromethane | 1,2-DCE | THF, DMF | Halogenated solvents stabilize the zinc-carbenoid intermediate. |
| Diels-Alder (Cu-Cat) | Dichloromethane | Chloroform | Acetonitrile | Non-coordinating halogenated solvents prevent decoordination of Cu-Ligand. |
| Transfer Hydrogenation | Isopropanol (iPrOH) | Formic Acid/TEA | Hexane, Toluene | Solvent acts as the stoichiometric H-donor (reagent). |
| Henry Reaction | Ethanol | THF | Toluene | H-bonding solvents stabilize the nitro-aldol transition state. |
Decision Logic & Workflow (Visualization)
The following diagrams illustrate the logic flow for solvent selection and the experimental execution.
Solvent Selection Decision Tree
Figure 1: Decision tree for selecting the optimal solvent class based on mechanistic requirements.
Experimental Workflow: Et₂Zn Addition
Figure 2: Step-by-step workflow for the enantioselective addition of diethylzinc.
Detailed Protocol: Enantioselective Diethylzinc Addition
This protocol utilizes trans-2-(dimethylamino)cyclopentanol (or its analogs) for the asymmetric ethylation of benzaldehyde. This is the "stress test" for amino cyclopentanol ligands.
Materials & Reagents
-
Ligand: (1R,2R)-trans-2-(dimethylamino)cyclopentanol (1-5 mol%).
-
Metal Source: Diethylzinc (
), 1.0 M solution in Hexane. -
Substrate: Benzaldehyde (Freshly distilled to remove benzoic acid).
-
Solvent: Anhydrous Toluene (Dried over Na/Benzophenone or molecular sieves).
-
Atmosphere: Argon or Nitrogen (Strictly anhydrous).
Step-by-Step Procedure
1. Ligand Drying & Solvation (The "Locking" Step)
-
Flame-dry a 10 mL Schlenk flask under vacuum and backfill with Argon ×3.
-
Add the amino cyclopentanol ligand (0.05 mmol, 5 mol% relative to substrate).
-
Add Anhydrous Toluene (1.5 mL).
-
Note: Toluene is critical here. It solvates the ligand without competing for the Zinc center. Do not use THF.
-
2. Catalyst Formation
-
Cool the solution to 0 °C using an ice bath.
-
Add
(1.0 M in Hexane, 2.2 mmol, 2.2 equiv) dropwise via syringe. -
Critical Observation: You may observe ethane gas evolution.
-
Stir at 0 °C for 30 minutes.
3. Substrate Addition
-
Add Benzaldehyde (1.0 mmol, 1.0 equiv) dropwise.
-
Optional: If the aldehyde is a solid, dissolve it in a minimal amount of dry Toluene (0.5 mL) before addition.
4. Reaction & Monitoring
-
Stir at 0 °C (or room temperature, depending on ligand activity) for 4–12 hours.
-
Monitor by TLC (Hexane:EtOAc 8:2). Look for the disappearance of the aldehyde spot.
5. Workup
-
Quench by slow addition of Saturated
(aq). Caution: Residual Et₂Zn will bubble vigorously. -
Extract with
or DCM (3 × 10 mL). -
Dry organic layer over
, filter, and concentrate.
Expected Results
-
Yield: >90%
-
Enantiomeric Excess (
): 89–99% (highly dependent on solvent purity and temperature). -
Solvent Impact: Switching Toluene to THF typically drops
from ~95% to <20%.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Wet solvent/Atmosphere | Re-distill Toluene; ensure Schlenk lines are leak-free. Water destroys |
| Low | Solvent Coordination | Ensure zero THF/Ether is present. Use pure Toluene or Hexane. |
| Low | Temperature too high | Cyclopentyl rings are flexible. Lower temp to -20°C to reduce conformational freedom. |
| Slow Reaction | Aggregation too strong | Add a non-coordinating co-solvent (e.g., Hexane) or increase ligand loading. |
References
-
González-Sabín, J., et al. (2006).[3][4] "Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands." Biotechnology Journal.[3][4] Link
-
Noyori, R., & Kitamura, M. (1991). "Enantioselective Addition of Organometallic Reagents to Carbonyl Compounds: Chirality Transfer, Multiplication, and Amplification." Angewandte Chemie International Edition. Link
-
BenchChem Application Note. (2025). "Application Notes and Protocols for Enantioselective Addition of Organozincs using trans-2-(Dimethylamino)cyclohexanol." Link
-
Overman, L. E., & Sugai, S. (1985). "A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form." The Journal of Organic Chemistry. Link
-
de Sousa, A. S., et al. (2010).[5] "Amino-alcohol ligands: synthesis and structure... and an assessment of its fitness... for complexing metal ions." Inorganic Chemistry. Link
Sources
- 1. (1R,2R)-2-(dibutylamino)cyclopentan-1-ol | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. epub.ub.uni-greifswald.de [epub.ub.uni-greifswald.de]
- 5. Amino-alcohol ligands: synthesis and structure of N,N'-bis(2-hydroxycyclopentyl)ethane-1,2-diamine and its salts, and an assessment of its fitness and that of related ligands for complexing metal ions - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Scale-Up Synthesis of trans-2-[Isopropyl(methyl)amino]cyclopentanol
This Application Note is structured as a high-level technical guide for process chemists and engineers. It prioritizes scalable, safety-focused methodologies over bench-scale exploratory chemistry.
Executive Summary
This guide details the optimized protocol for the synthesis of trans-2-[isopropyl(methyl)amino]cyclopentanol (Target 3 ). This structural motif—a trans-1,2-amino alcohol—is a critical pharmacophore found in various GPCR ligands, chiral auxiliaries, and bioactive fragments.
The method utilizes the nucleophilic ring-opening of cyclopentene oxide (1 ) with N-isopropylmethylamine (2 ). Unlike bench-scale methods that often rely on Lewis acid catalysts (e.g., LiClO₄) or chlorinated solvents, this scale-up protocol employs a thermal, solvent-promoted approach in ethanol/water. This ensures high atom economy, simplified workup, and adherence to Green Chemistry principles suitable for GMP environments.
Key Performance Indicators (KPIs):
-
Scale: 1.0 kg input (Cyclopentene Oxide).
-
Yield: >85% isolated yield.
-
Purity: >98% (GC), >99% trans-diastereoselectivity.
-
Throughput: <24 hours batch cycle time.
Chemical Strategy & Mechanism[1][2][3][4]
Reaction Scheme
The synthesis proceeds via an SN2 attack of the secondary amine on the epoxide. Due to the ring strain of the cyclopentyl system and the concerted nature of the SN2 mechanism, the reaction is stereospecific, yielding the trans-isomer exclusively (anti-addition).
Figure 1: Mechanistic pathway for the stereoselective ring-opening of cyclopentene oxide.
Critical Process Parameters (CPPs)
-
Solvent System (Ethanol/Water): Water acts as a hydrogen-bond donor, activating the epoxide oxygen and stabilizing the developing alkoxide intermediate. This significantly accelerates the reaction rate compared to anhydrous conditions, reducing the thermal load required.
-
Amine Stoichiometry: A slight excess (1.2 equiv) of N-isopropylmethylamine is used to drive kinetics. The volatility of this amine (bp ~50–60 °C) necessitates a closed system (autoclave) to prevent loss and ensure stoichiometric integrity.
-
Thermodynamics: The ring-opening is exothermic (
kJ/mol). Controlled addition rates are vital to prevent thermal runaway.
Detailed Experimental Protocol (1.0 kg Scale)
Equipment Requirements
-
Reactor: 5 L Hastelloy or Stainless Steel (SS316) autoclave/pressure reactor.
-
Agitation: Overhead stirrer with pitched-blade turbine (operating at 200–300 RPM).
-
Temperature Control: Jacket with circulating thermal fluid (heating/cooling capacity: -10°C to 150°C).
-
Dosing: High-pressure metering pump for epoxide addition.
Material Specifications
| Reagent | CAS No. | MW ( g/mol ) | Mass (kg) | Moles | Equiv. |
| Cyclopentene Oxide | 285-67-6 | 84.12 | 1.00 | 11.89 | 1.0 |
| N-Isopropylmethylamine | 4747-21-1 | 73.14 | 1.04 | 14.27 | 1.2 |
| Ethanol (95%) | 64-17-5 | 46.07 | 1.50 L | N/A | Solvent |
| Water (DI) | 7732-18-5 | 18.02 | 0.20 L | N/A | Co-solvent |
Step-by-Step Procedure
Phase 1: Reactor Charging & Inertization
-
Leak Check: Pressure test the reactor with N₂ to 5 bar to ensure system integrity. Vent to atmospheric pressure.
-
Charging: Charge Ethanol (1.5 L), DI Water (0.2 L), and N-Isopropylmethylamine (1.04 kg) into the reactor via the suction port.
-
Note: The amine is volatile. Ensure the reactor temperature is <20°C during charging to minimize vapor loss.
-
-
Inertization: Purge the headspace with N₂ (3 cycles) and leave the system under slight positive pressure (0.5 bar).
Phase 2: Reaction (Exotherm Controlled)
-
Heating: Heat the reactor jacket to 60°C .
-
Addition: Begin dosing Cyclopentene Oxide (1.00 kg) via the metering pump over 2 hours .
-
Process Control: Monitor internal temperature (Ti). Maintain Ti < 75°C. If Ti rises rapidly, stop addition and apply full cooling.
-
-
Cook-out: Once addition is complete, ramp the temperature to 90°C and hold for 6–8 hours .
-
Pressure:[1] Expect internal pressure to rise to 2–4 bar due to solvent/amine vapor pressure.
-
-
IPC (In-Process Control): Cool to 40°C. Sample the mixture for GC analysis.
-
Specification: < 2.0% residual Cyclopentene Oxide. If > 2.0%, re-heat to 90°C for an additional 2 hours.
-
Phase 3: Workup & Purification
-
Depressurization: Cool reactor to 25°C. Carefully vent excess pressure to a scrubber (containing dilute HCl to trap amine vapors).
-
Solvent Strip: Switch the reactor to distillation mode (or transfer to a rotovap). Distill off Ethanol and excess N-isopropylmethylamine at atmospheric pressure (bath temp up to 90°C).
-
Recovery: The distillate contains the expensive amine and can be recycled after pH adjustment/drying.
-
-
Vacuum Distillation: Transfer the crude oil to a fractional distillation setup.
-
Fraction 1 (Forerun): Collect up to 70°C at 5 mbar (residual solvent/amine).
-
Fraction 2 (Main Cut): Collect product at 85–95°C at 2–5 mbar (Note: Boiling points are estimated; rely on vapor temperature plateau).
-
Appearance: Colorless to pale yellow viscous oil.
-
Process Flow Diagram
Figure 2: Process flow for the batch production of trans-2-[isopropyl(methyl)amino]cyclopentanol.
Analytical Controls & Characterization
To ensure the integrity of the "Self-Validating System," the following analytical methods are required.
Gas Chromatography (GC) Method
-
Column: DB-1 or HP-5 (30m x 0.32mm x 0.25µm).
-
Carrier Gas: Helium, 1.5 mL/min constant flow.
-
Program: 50°C (2 min hold) → 20°C/min → 250°C (5 min hold).
-
Retention Times (Est.):
-
Cyclopentene Oxide: ~3.5 min
-
N-Isopropylmethylamine: ~2.8 min
-
Product: ~9.2 min
-
NMR Characterization Data (Expected)
-
1H NMR (400 MHz, CDCl3):
3.85 (q, 1H, CH-OH), 2.95 (sept, 1H, N-CH(CH3)2), 2.60 (q, 1H, CH-N), 2.25 (s, 3H, N-CH3), 1.90–1.50 (m, 6H, Cyclopentyl CH2), 1.05 (d, 6H, Isopropyl CH3). -
Stereochemical Proof: The coupling constant between H1 and H2 (
) in the cyclopentyl ring typically ranges from 4–6 Hz for trans isomers, whereas cis isomers often show larger couplings (6–8 Hz) or distinct NOE correlations. However, in 1,2-disubstituted cyclopentanes, trans is thermodynamically favored via this synthesis route.
Safety & Hazard Management
| Hazard | Mitigation Strategy |
| Epoxide Carcinogenicity | Cyclopentene oxide is a potential mutagen. Use closed dosing systems. Personnel must wear full PPE including respirators if handling open vessels. |
| Amine Volatility | N-Isopropylmethylamine has a low flash point and high vapor pressure. Ground all equipment to prevent static discharge. Use spark-proof tools. |
| Thermal Runaway | The reaction is exothermic. Never add epoxide all at once. Ensure cooling jacket is active and emergency quench (cold water) is available. |
| Pressure | Reactor must be rated for at least 10 bar. Ensure rupture disc/relief valve is inspected and vented to a safe location. |
References
-
Overman, L. E., & Sugai, S. (1985). A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form.[2] The Journal of Organic Chemistry, 50(21), 4154–4155. Link
-
BenchChem Technical Guides. (2025). Reactivity of 1-Methyl-1,2-cyclopentene Oxide: Ring Opening Reactions.[3][4]Link (Cited for general epoxide reactivity principles).
-
ChemicalBook. (2023). Cyclopentene oxide Properties and Safety.Link
-
PubChem. (2023). Compound Summary: trans-2-aminocyclopentanol derivatives.[4][5][6][7]Link
- Smith, J. (2018). Practical Process Research and Development - A Guide for Organic Chemists. Academic Press. (General reference for scale-up of aminolysis).
Disclaimer: This protocol is intended for use by qualified professionals in a controlled laboratory setting. Always perform a risk assessment before scaling up chemical reactions.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN101743218B - Preparation method and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 6. Optically active trans-2-aminocyclopentanols: chemoenzymatic preparation and application as chiral ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdnsciencepub.com [cdnsciencepub.com]
Application Note: trans-2-[Isopropyl(methyl)amino]cyclopentanol in Chiral Resolution
[1]
Executive Summary
trans-2-[Isopropyl(methyl)amino]cyclopentanol is a specialized, conformationally rigid
Chemical Profile & Mechanism of Action[1][2]
| Property | Specification |
| Chemical Name | trans-2-[Isopropyl(methyl)amino]cyclopentanol |
| CAS Number | 1218676-98-2 |
| Molecular Formula | |
| Molecular Weight | 157.25 g/mol |
| Stereochemistry | trans (Available as (1R,2R) or (1S,2S) enantiomers) |
| Solubility | Soluble in alcohols (MeOH, EtOH, iPrOH), DCM, Toluene; Sparingly soluble in Hexane. |
| pKa (Conjugate Acid) | ~9.5–10.0 (Estimated for |
Mechanism: The "Rigid-Backbone" Advantage
The efficacy of this reagent stems from two structural factors:[1]
-
Conformational Locking: The cyclopentane ring locks the vicinal amino and hydroxyl groups into a fixed trans relationship.[1] This prevents the "floppiness" seen in linear chains, ensuring a more defined lattice energy difference between the
-salt and -salt. -
Steric Tuning: The
-isopropyl group provides significant steric bulk, while the -methyl group maintains basicity and reduces excessive crowding. This balance allows the reagent to discriminate between enantiomers of acids with subtle steric differences.[1]
Protocol: Chiral Resolution of Racemic Acids
This protocol describes the General Screening and Scale-Up Procedure for resolving a racemic carboxylic acid (
Phase 1: Solubility & Salt Screening (Micro-Scale)
Goal: Identify the solvent system that yields a crystalline salt with high diastereomeric excess (de).[1]
Materials:
-
Racemic Acid (
)-A (100 mg per screen)[1] -
Resolving Agent B (1.0 eq and 0.5 eq screens)
-
Solvent Set: Ethanol, Methanol, Isopropanol (IPA), Acetone, Ethyl Acetate, Acetonitrile, and mixtures (e.g., IPA:H2O 9:1).
Procedure:
-
Preparation: Place 100 mg of (
)-A into 5 separate vials. -
Addition: Add 1.0 equivalent of Reagent B to each vial. (Also run a parallel set with 0.5 eq if the "Pope-Peachy" method is desired).[1]
-
Dissolution: Add minimal hot solvent (
C) to dissolve the mixture completely. -
Crystallization: Allow vials to cool slowly to Room Temperature (RT) over 4 hours. If no crystals form, cool to
C.[1] -
Evaluation: Filter crystals. Analyze the acid component via Chiral HPLC (after salt breaking) to determine Enantiomeric Excess (
).
Expert Tip: If oils form instead of crystals (a common issue with amino alcohols), "seed" the mixture with a tiny crystal of the pure salt if available, or scratch the glass surface.[1] Switching to a less polar solvent (e.g., Toluene/Hexane) can also force crystallization.[1]
Phase 2: Preparative Resolution (Scale-Up)
Goal: Isolate enantiopure acid from 10 g of racemate.
Step-by-Step Workflow:
-
Dissolution:
-
Charge a 250 mL round-bottom flask with 10.0 g of Racemic Acid (
)-A . -
Add the optimized solvent (determined in Phase 1, e.g., 80 mL Ethanol). Heat to reflux until dissolved.
-
-
Salt Formation:
-
Add 1.0 equivalent (or 0.5 eq) of Reagent B slowly to the hot solution.[1]
-
Stir at reflux for 15 minutes to ensure homogeneity.
-
-
Controlled Cooling:
-
Filtration:
-
Recrystallization (Polishing):
-
Take a small sample of the solid salt, break it (see Step 6), and check
. -
If
, recrystallize the salt from the same solvent system. Typically, 1-2 recrystallizations yield .
-
-
Salt Breaking (Recovery):
-
Suspend the purified salt in biphasic DCM (dichloromethane) and 1M HCl (aq).
-
Stir vigorously.[1] The amine (Reagent B) will be protonated and enter the aqueous layer.[1] The chiral acid (A ) will remain in the DCM layer.[1]
-
Separate layers.[1] Extract aqueous layer with DCM (
).[1] -
Dry combined DCM layers (
) and evaporate to yield Enantiopure Acid A .[1]
-
-
Reagent Recovery:
Application 2: Asymmetric Catalysis (Ligand)
Beyond resolution, this reagent serves as a chiral ligand for organometallic additions (e.g., Organozinc addition to aldehydes).[1]
Typical Reaction: Enantioselective addition of
Visualizations
Diagram 1: Resolution Workflow
This flowchart illustrates the logic of the resolution and recovery process.
Caption: Workflow for diastereomeric salt resolution including purity check and reagent recovery loops.
Troubleshooting & Expert Tips
| Problem | Possible Cause | Solution |
| No Crystallization (Oiling out) | Solvent is too polar or concentration too high.[1] | Add a non-polar co-solvent (Hexane/Ether).[1] Try "vapor diffusion" crystallization. |
| Low Yield | Solubility of salt is too high in chosen solvent.[1] | Cool to lower temp ( |
| Low Enantiomeric Excess (ee) | "Eutectic" formation or fast precipitation.[1] | Re-heat and cool slower ( |
| Reagent Loss during Recovery | Incomplete extraction or water solubility.[1] | Ensure pH > 12 before extraction.[1] Use Chloroform instead of Ether for better solubility of the amine.[1] |
References
-
Periasamy, M. et al. (2001).[1] "Methods of enhancement of enantiomeric excess and chiral resolution." Industrial & Engineering Chemistry Research. (General principles of amino alcohol resolution).
-
Kozma, D. (2001).[1] CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation. CRC Press.[1] (Standard reference for salt resolution protocols).
-
Noyori, R. (1991).[1] "Chiral Amino Alcohols in Asymmetric Catalysis." Asymmetric Catalysis in Organic Synthesis. (Context for ligand application).
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Enantiomeric Excess (ee) in Asymmetric Alkylations with trans-2-[Isopropyl(methyl)amino]cyclopentanol
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers, chemists, and drug development professionals in optimizing asymmetric dialkylzinc additions to aldehydes using the chiral 1,2-amino alcohol ligand, trans-2-[Isopropyl(methyl)amino]cyclopentanol .
Achieving high enantiomeric excess (ee) requires strict control over the catalytic microenvironment. This guide bypasses generic advice to focus on the mechanistic causality behind stereochemical failures, providing self-validating protocols and evidence-based troubleshooting.
Part 1: Core Principles & Mechanistic Causality
To troubleshoot effectively, one must understand the molecular choreography of the reaction. trans-2-[Isopropyl(methyl)amino]cyclopentanol does not catalyze the reaction in its native state. Instead, it reacts with the dialkylzinc reagent to form a rigid, chiral zinc alkoxide complex.
As established by Noyori and colleagues, the active transition state is a highly ordered, bimetallic six-membered ring [1], [2]. One zinc atom coordinates to the aldehyde (acting as a Lewis acid to activate the carbonyl), while the second zinc atom delivers the alkyl group [1]. Any deviation in the reaction conditions that disrupts this bimetallic assembly will allow the slower, uncatalyzed background reaction to dominate, resulting in a racemic mixture and plummeting ee values.
Caption: Catalytic cycle and competitive background pathway in dialkylzinc additions.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my enantiomeric excess (ee) lower than expected despite using >99% ee ligand?
Causality: The most common culprit is the acceleration of the uncatalyzed background reaction due to improper solvent selection or elevated temperatures. Coordinating solvents (like THF or diethyl ether) compete with the amino alcohol for zinc coordination. This breaks the rigid geometry of the bimetallic transition state, stripping the catalyst of its stereocontrol [2]. Solution: Switch to strictly non-coordinating solvents such as anhydrous toluene or hexanes. Lower the reaction temperature to 0 °C. Lower temperatures exponentially suppress the non-catalytic pathway while maintaining the viability of the catalytic cycle.
Q2: How does moisture or air exposure specifically degrade stereoselectivity?
Causality: Dialkylzinc reagents are highly sensitive to moisture and oxygen. If water enters the system, it reacts with diethylzinc to form ethylzinc hydroxide or zinc oxide species. These achiral zinc complexes act as potent Lewis acids that rapidly catalyze the addition of remaining diethylzinc to the aldehyde without any chiral induction, flooding your product pool with racemic alcohol. Solution: Employ rigorous Schlenk techniques. Titrate your dialkylzinc reagents periodically to ensure active concentration. If the reaction mixture turns cloudy prior to aldehyde addition, moisture has compromised the system.
Q3: I am observing a non-linear relationship between ligand purity and product ee. Is my catalyst degrading?
Causality: No, this is a well-documented phenomenon known as the "Noyori non-linear effect" (or asymmetric amplification) [3]. Chiral amino alcohols form dimeric zinc alkoxide complexes in solution. The heterochiral dimer (composed of one R and one S ligand) is thermodynamically highly stable but catalytically inactive. The homochiral dimer easily dissociates into the highly active monomeric catalyst. Thus, even a ligand of moderate optical purity can yield a product of exceptionally high ee because the minor enantiomer is trapped in the inactive heterochiral sink[3]. Solution: This is a beneficial feature, not a bug. Ensure your catalyst loading is high enough (typically 5–10 mol%) to maintain the monomer-dimer equilibrium in favor of the active species.
Q4: What is the optimal stoichiometry, and why does a 1:1 ratio of Zn to aldehyde fail?
Causality: A 1:1 stoichiometry will stall the reaction and yield poor ee. The mechanism strictly requires two equivalents of zinc per catalytic cycle [2]. The first equivalent reacts with the amino alcohol to form the catalyst architecture. The second equivalent acts as the actual nucleophile that is transferred to the aldehyde. Solution: Always use a minimum of 2.2 equivalents of dialkylzinc relative to the aldehyde substrate.
Part 3: Quantitative Data & Optimization Matrix
The following table synthesizes the expected outcomes based on variable manipulation. Use this matrix to benchmark your experimental results.
| Parameter | Condition | Expected ee (%) | Mechanistic Consequence |
| Solvent | Toluene / Hexanes | >95% | Maintains integrity of the bimetallic six-membered TS. |
| Solvent | THF / Et₂O | <50% | Disrupts Zn coordination sphere; promotes background reaction. |
| Temperature | 0 °C | >95% | Maximizes ΔΔG‡ between catalyzed and uncatalyzed pathways. |
| Temperature | 25 °C | ~75-85% | Increases the rate of the racemic background alkylation. |
| Stoichiometry | 1.0 eq Et₂Zn | <10% | Insufficient zinc to fulfill both Lewis acid and nucleophile roles. |
| Stoichiometry | 2.2 eq Et₂Zn | >95% | Saturates the catalytic cycle; ensures complete conversion. |
Part 4: Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, follow this self-validating workflow for the asymmetric addition of diethylzinc to benzaldehyde using trans-2-[Isopropyl(methyl)amino]cyclopentanol.
Step 1: Catalyst Activation
-
Action: In a flame-dried Schlenk flask under a strict argon atmosphere, dissolve 10 mol% of trans-2-[Isopropyl(methyl)amino]cyclopentanol in anhydrous toluene (0.2 M relative to substrate).
-
Validation Checkpoint: The solution must be perfectly clear. Any opacity indicates contaminated solvent or ligand.
Step 2: Bimetallic Complex Formation
-
Action: Cool the solution to 0 °C. Slowly add 2.2 equivalents of a 1.0 M solution of diethylzinc in hexanes dropwise.
-
Validation Checkpoint: You must observe mild effervescence (evolution of ethane gas) as the zinc alkoxide forms. If no gas evolves, your diethylzinc reagent has degraded and the reaction will fail. Stir for 30 minutes.
Step 3: Substrate Addition
-
Action: Add 1.0 equivalent of freshly distilled benzaldehyde dropwise over 10 minutes to prevent localized heating.
-
Validation Checkpoint: The solution should turn slightly yellow but remain homogeneous. Precipitation at this stage indicates the formation of achiral zinc aggregates.
Step 4: Quench and Analysis
-
Action: After 12 hours at 0 °C, quench the reaction carefully with 1N HCl to destroy excess zinc. Extract with dichloromethane, dry over MgSO₄, and concentrate.
-
Action: Determine conversion via ¹H NMR and enantiomeric excess via chiral HPLC or high-throughput fluorescence assays [4].
Part 5: Troubleshooting Workflow Visualization
If your post-reaction analysis yields an ee below 90%, follow this decision tree to isolate the systemic failure.
Caption: Step-by-step troubleshooting decision tree for resolving low enantiomeric excess.
References
-
Wikipedia Contributors. "Asymmetric addition of dialkylzinc compounds to aldehydes." Wikipedia, The Free Encyclopedia. Available at:[Link]
-
Rasmussen, T., & Norrby, P.-O. "Characterization of New Six-Membered Transition States of the Amino-Alcohol Promoted Addition of Dialkyl Zinc to Aldehydes." Journal of the American Chemical Society, 2001. Available at:[Link]
-
Blackmond, D. G., et al. "Kinetic Rationalization of Nonlinear Effects in Asymmetric Catalytic Cascade Reactions under Curtin–Hammett Conditions." ACS Catalysis, 2022. Available at:[Link]
-
Kislukhin, A. A., et al. "High-throughput assay for determining enantiomeric excess of chiral diols, amino alcohols, and amines and for direct asymmetric reaction screening." Nature Protocols, 2020. Available at:[Link]
Technical Support Center: Overcoming Low Yield in Aminocyclopentanol Synthesis
Introduction
The synthesis of aminocyclopentanols is a critical endeavor for researchers in drug development and medicinal chemistry, as these chiral structures are key intermediates in a wide array of pharmaceutical compounds, including antiviral agents.[1] However, the path to achieving high yields of enantiomerically pure aminocyclopentanols is often fraught with challenges, from low stereoselectivity to problematic side reactions and difficult purifications. This technical support center is designed to provide researchers with a comprehensive resource for troubleshooting and optimizing their synthetic routes. Drawing upon established literature and field-proven insights, this guide offers a series of troubleshooting guides and frequently asked questions to address the specific issues encountered during the synthesis of these valuable molecules.
Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of a chiral aminocyclopentanol is consistently low. What are the most common culprits?
A: Low overall yield is a multifaceted issue that can stem from several factors throughout your synthetic sequence.[2] The most common causes include:
-
Suboptimal Reaction Conditions: Each step in your synthesis will have a unique set of optimal conditions (temperature, solvent, catalyst loading, etc.). Deviation from these can drastically reduce your yield.
-
Inefficient Chiral Resolution: If you are using a resolution strategy for a racemic mixture, remember that the theoretical maximum yield for the desired enantiomer is 50%. Practical yields are often lower, in the 30-45% range.[2]
-
Undesired Side Reactions: The formation of byproducts can consume your starting materials and complicate purification.
-
Product Loss During Workup and Purification: Aminocyclopentanols can be highly polar, leading to challenges during extraction and potential loss during chromatographic purification or recrystallization.[2]
Q2: I'm struggling with a low diastereomeric ratio in the reduction of a 3-aminocyclopentanone derivative. How can I improve the stereoselectivity?
A: The reduction of a 3-aminocyclopentanone can indeed be challenging, often yielding a mixture of cis and trans isomers.[3] To enhance the diastereoselectivity, consider the following:
-
Choice of Reducing Agent: The steric bulk of the hydride reagent is a critical factor. For instance, bulky reducing agents like L-Selectride® may favor the formation of the trans isomer by approaching the carbonyl from the less sterically hindered face.[3]
-
Reaction Temperature: Lowering the reaction temperature can significantly improve diastereoselectivity.[3]
-
Chiral Auxiliaries or Catalysts: Employing a chiral auxiliary or a chiral catalyst can direct the stereochemical outcome of the reduction.[2]
Q3: During the N-Boc deprotection step using strong acid, I'm observing several byproducts. What are these and how can I prevent them?
A: The use of strong acids like HCl or TFA for N-Boc deprotection generates a tert-butyl cation. This reactive carbocation can lead to byproducts by alkylating other nucleophilic sites in your molecule or the solvent.[3] To mitigate this, you can add a cation scavenger, such as anisole or thioanisole, to the reaction mixture to trap the tert-butyl cation.[3]
Q4: My enzymatic kinetic resolution is not providing the expected enantiomeric excess (e.e.). What could be the issue?
A: While enzymatic resolutions can be highly effective, several factors can influence their success:
-
Enzyme Activity: Ensure your enzyme is active and has been stored correctly.
-
Solvent: The choice of solvent can significantly impact enzyme activity and selectivity.
-
pH and Temperature: Enzymes have optimal pH and temperature ranges for their activity.
-
Acylating Agent: The nature of the acylating agent used in the resolution can also affect the efficiency of the enzymatic process.[1]
Troubleshooting Guides by Synthetic Strategy
This section provides in-depth troubleshooting for common synthetic routes to aminocyclopentanols.
Reductive Amination of Cyclopentanones
Reductive amination is a versatile method for synthesizing amines from carbonyl compounds.[4] However, achieving high yields of the desired primary aminocyclopentanol requires careful control of the reaction conditions to avoid common pitfalls.
Common Issues and Solutions in Reductive Amination
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired primary amine | Over-alkylation: The primary amine product can react further with the starting ketone to form secondary and tertiary amines.[5] | - Use a large excess of the ammonia source (e.g., ammonium acetate). - Control the stoichiometry of the reducing agent. |
| Inefficient imine formation: The initial condensation between the ketone and the amine may be unfavorable. | - Optimize the pH of the reaction mixture (typically weakly acidic). - Use a dehydrating agent or a Dean-Stark trap to remove water and drive the equilibrium towards imine formation. | |
| Decomposition of the reducing agent: Some reducing agents, like NaBH₄, can be unstable at the acidic pH required for imine formation.[4] | - Use a pH-stable reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB).[4] | |
| Formation of cyclopentanol byproduct | Reduction of the starting ketone: The reducing agent can directly reduce the cyclopentanone before it reacts with the amine. | - Use a milder reducing agent that is more selective for the iminium ion over the ketone, such as NaBH₃CN.[6] |
Troubleshooting Workflow: Reductive Amination
Caption: Troubleshooting decision tree for reductive amination.
Ring-Opening of Cyclopentene Oxide with Amines
The direct ring-opening of cyclopentene oxide with an amine is an atom-economical approach to trans-2-aminocyclopentanols. However, this reaction can be sluggish and suffer from poor regioselectivity without proper catalysis.[7]
Common Issues and Solutions in Epoxide Ring-Opening
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low reaction conversion | Poor nucleophilicity of the amine: Sterically hindered or electron-poor amines may not react efficiently with the epoxide. | - Use a catalyst to activate the epoxide, such as a Lewis acid or a solid-supported acid catalyst (e.g., silica-bonded S-sulfonic acid).[7] - Increase the reaction temperature or pressure. |
| Low regioselectivity | Lack of control in nucleophilic attack: The amine can attack either carbon of the epoxide, leading to a mixture of regioisomers. | - The choice of catalyst can influence regioselectivity. Lewis acids can direct the nucleophile to the more substituted carbon.[8] - For terminal epoxides, steric factors generally favor attack at the less substituted carbon. |
| Formation of diol byproduct | Presence of water: Water can act as a nucleophile and open the epoxide to form a diol. | - Use anhydrous solvents and reagents. - Run the reaction under an inert atmosphere. |
| Polymerization | Strongly acidic or basic conditions: These conditions can promote the polymerization of the epoxide.[8] | - Use a mild catalyst and carefully control the stoichiometry. |
Troubleshooting Workflow: Epoxide Ring-Opening
Caption: Troubleshooting decision tree for epoxide ring-opening.
Diastereoselective Reduction of 3-Aminocyclopentanone Precursors
This strategy is common for accessing both cis and trans aminocyclopentanols. The key challenge is controlling the diastereoselectivity of the ketone reduction.
Common Issues and Solutions in Diastereoselective Reduction
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low diastereoselectivity | Non-selective reducing agent: Simple hydrides like NaBH₄ often give poor diastereoselectivity.[3] | - For the trans isomer: Use bulky reducing agents (e.g., L-Selectride®, K-Selectride®) that approach from the less hindered face.[3] - For the cis isomer: Use less bulky reagents or conditions that allow for chelation control.[3] |
| Suboptimal reaction temperature: Higher temperatures can erode stereoselectivity. | - Perform the reduction at low temperatures (e.g., -78 °C to 0 °C).[3] | |
| Difficult separation of diastereomers | Similar physical properties: The cis and trans isomers can have very similar polarities, making chromatographic separation challenging. | - Attempt separation of the N-protected intermediates, which may have better separation profiles.[3] - Consider derivatization to facilitate separation, followed by removal of the derivatizing group. |
Troubleshooting Workflow: Diastereoselective Reduction
Caption: Troubleshooting workflow for diastereoselective reduction.
Experimental Protocols
Protocol 1: General Procedure for Reductive Amination using NaBH₃CN
-
To a solution of the cyclopentanone derivative (1.0 eq) in methanol, add ammonium acetate (10 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the reaction mixture to 0 °C and add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LCMS.
-
Quench the reaction by the slow addition of 1M HCl until the pH is ~2 to destroy excess NaBH₃CN.
-
Basify the mixture with aqueous NaOH solution to pH > 10.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Diastereoselective Reduction of N-Boc-3-aminocyclopentanone
-
Dissolve N-Boc-3-aminocyclopentanone (1.0 eq) in anhydrous THF and cool the solution to -78 °C under an inert atmosphere.
-
For the trans isomer, slowly add L-Selectride® (1.1 eq, 1.0 M solution in THF) dropwise to the cooled solution.
-
For the cis isomer, a less bulky reagent like sodium borohydride in methanol at 0 °C can be attempted, although selectivity may be lower.[3]
-
Stir the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of water, followed by hydrogen peroxide and aqueous NaOH if a borane reagent was used.
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Determine the diastereomeric ratio of the crude product by ¹H NMR analysis before purification.[3]
References
- BenchChem. (2025). Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol Hydrochloride.
- BenchChem. (2025). Application Notes and Protocols for the Asymmetric Synthesis of (1R,3S)-3-Aminocyclopentanol Hydrochloride.
- BenchChem. (2025). Technical Support Center: Synthesis of (1S,3S)-3-Aminocyclopentanol.
- Google Patents. (2021). CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
- Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorpor
- Periasamy, M. (2007). Convenient Methods for the Synthesis of Chiral Amino Alcohols and Amines. CHIMIA International Journal for Chemistry, 61(5), 270-273.
- Optimization of the reaction conditions. (n.d.).
- The Acquisition of Primary Amines from Alcohols through Reductive Amination over Heterogeneous C
- Renewable Cyclopentanol From Catalytic Hydrogenation-Rearrangement of Biomass Furfural Over Ruthenium-Molybdenum Bimetallic C
- BenchChem. (2025). Discovery and synthesis of chiral amino alcohols.
- Wikipedia. (n.d.).
- Optimization of the reaction conditions. [a]. (n.d.).
- Reductive Amination. (2024, March 28). Chemistry Steps.
- Synthesis of Chiral Cyclopentenones. (2016, April 21).
- Reductive Amination | Synthesis of Amines. (2025, February 17). YouTube.
- Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. (n.d.). Hilaris Publisher.
- Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. (2020, April 15). Frontiers.
- Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions. (n.d.). SciELO.
- Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. (2023, December 25).
- Ring-Opening Polymerization of Cyclohexene Oxide and Cycloaddition with CO2 Catalyzed by Amine Triphenolate Iron(III) Complexes. (2024, May 4). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 5. Reductive amination - Wikipedia [en.wikipedia.org]
- 6. youtube.com [youtube.com]
- 7. Regioselective Ring Opening of Epoxides with Amines Using Silica-bonded S-sulfonic Acid under Solvent-free Conditions [scielo.org.mx]
- 8. jsynthchem.com [jsynthchem.com]
optimizing catalyst loading for amino alcohol ligands
Technical Support Center: Optimizing Amino Alcohol Ligands
Introduction: Beyond "Add More Catalyst"
Welcome to the Technical Support Center. If you are working with chiral amino alcohol ligands (e.g., ephedrine derivatives, DAIB, aminoindancols) in asymmetric catalysis—specifically organozinc additions or transfer hydrogenations—you know that "more catalyst" does not always equal "better reaction."
This guide addresses the non-intuitive behavior of these ligands, where aggregation states , non-linear effects (NLE) , and background reactivity often dictate the success of your experiment. We move beyond standard screening to mechanistic optimization.
Module 1: The Fundamentals of Ratio & Loading
Before troubleshooting, verify your baseline stoichiometry. Amino alcohol ligands behave differently depending on the metal system.
The Critical Distinction: Loading vs. Ratio
-
Catalyst Loading: The total mole percentage of the metal/ligand complex relative to the limiting substrate (e.g., 1 mol%, 5 mol%).
-
Ligand-to-Metal Ratio (L:M): The stoichiometric balance between the chiral ligand and the metal precursor.
Standard Operating Baselines
| Reaction Type | Metal Precursor | Typical L:M Ratio | Why? |
| Organozinc Addition | 1.1 : 1.0 (Ligand Excess) | Ligand Accelerated Catalysis (LAC). The chiral complex is faster than free | |
| Transfer Hydrogenation | 2.2 : 1.0 (Ligand:Dimer) | effectively 1.1 : 1.0 per Ru atom. Excess ligand prevents the formation of inactive Ru-aggregates or sequestering of the metal by impurities. | |
| Henry Reaction | 1.1 : 1.0 | Copper-amino alcohol complexes are prone to forming inactive dimers if the ratio is off-balance. |
Module 2: The "Loading Scan" Protocol
Do not pick a loading number arbitrarily. Perform a Reaction Progress Kinetic Analysis (RPKA) "lite" version to determine the optimal window.
Objective: Determine the minimum loading required to outcompete the background reaction without inducing aggregation.
Protocol:
-
Prepare Stock Solutions: Dissolve your catalyst components in the solvent to ensure homogeneity. Do not weigh tiny amounts of solid for low-loading screens.
-
Set up 4 Parallel Reactions:
-
Vial A: 10 mol% Loading
-
Vial B: 5 mol% Loading
-
Vial C: 1 mol% Loading
-
Vial D: 0 mol% (Control - Critical )
-
-
Monitor Conversion at
: Stop/sample all reactions when Vial A reaches ~20% conversion. -
Analyze:
-
If Vial D (Control) shows >5% conversion, your background reaction is too fast. Action: Lower temperature or increase catalyst loading.
-
If Vial A and B show identical Initial Rates (not just yield), you are likely overdosing the catalyst (saturation kinetics).
-
Module 3: Troubleshooting Matrix
Use this decision matrix to diagnose specific experimental failures.
| Symptom | Probable Cause | Technical Solution |
| High Yield, Low ee | Racemic Background Reaction | The uncatalyzed pathway is competing. 1. Increase Loading: Push the catalyzed rate higher.2. Slow Addition: Add the reagent (e.g., |
| Low Yield, High ee | Catalyst Deactivation | The active species is dying.1. Check Purity: Amino alcohols are chelators; trace acids/bases in substrates can poison them.2. Product Inhibition: The product alkoxide might bind to the metal tighter than the substrate. |
| ee Increases as Reaction Proceeds | Auto-Induction | The product itself acts as a ligand or modifies the catalyst structure. Action: Add 5-10 mol% of the product alcohol at the start of the reaction (product doping) to stabilize the active species immediately. |
| ee Decreases with Higher Loading | Aggregation (The H-Aggregate) | At high concentrations, the catalyst forms inactive or non-selective oligomers.Action: Lower the catalyst loading. This is counter-intuitive but common with amino alcohols (see Module 4). |
Module 4: Advanced Diagnostics (Non-Linear Effects)
The "Black Box" of Amino Alcohols: In many amino alcohol systems (like the DAIB/Zinc system described by Noyori), the catalyst exists in equilibrium between a monomer (active, selective) and a dimer (inactive, reservoir).
-
The Reservoir Effect: If you use a non-enantiopure ligand (e.g., 90% ee), the minor enantiomer (S) will bind with the major enantiomer (R) to form a stable Heterochiral Dimer (R,S).
-
The Result: This (R,S) dimer precipitates or becomes inactive, leaving the remaining solution enriched in pure (R,R) dimer/monomer. This leads to Asymmetric Amplification (Product ee > Ligand ee).[1]
Visualizing the Optimization Workflow:
Caption: Decision tree for optimizing catalyst loading. Note that low selectivity often triggers a check for aggregation (NLE) rather than just increasing loading.
Module 5: Mechanistic Visualization (The Reservoir Effect)
Understanding why your loading affects selectivity requires visualizing the dimer equilibrium. In the Noyori DAIB system, the heterochiral dimer is more stable than the homochiral dimer.
Caption: The "Reservoir Effect." Impure ligand (S) is trapped in the inactive (R,S) dimer, leaving the active monomer pathway chemically pure. High loading favors dimers; low loading favors monomers.
FAQs: User-Submitted Queries
Q: I switched from 5 mol% to 1 mol% and my ee dropped. Why? A: You likely hit the Background Floor . At 1 mol%, the rate of the catalyzed enantioselective reaction became comparable to the rate of the uncatalyzed (racemic) background reaction.
-
Fix: Increase loading back to 2-3 mol% or lower the temperature to suppress the background rate (
) more than the catalyzed rate ( ).
Q: Can I use a 1:2 Ligand:Metal ratio to save money on the ligand?
A: Dangerous. In organozinc chemistry, free
Q: My reaction works at 100mg scale but fails at 10g. The ee drops. A: This is often a Heat Transfer issue. The addition of organozincs is exothermic. At larger scales, the internal temperature spikes, increasing the racemic background reaction rate.
-
Fix: Slow down the addition rate of the reagent and improve stirring/cooling.
References
-
Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes with diethylzinc catalyzed by a chiral amino alcohol.[2][3][4][5] Journal of the American Chemical Society, 108(19), 6071–6072.
-
Blackmond, D. G. (2005).[6][7] Reaction Progress Kinetic Analysis: A Powerful Methodology for Mechanistic Studies of Complex Catalytic Reactions.[6][7][8] Angewandte Chemie International Edition, 44(28), 4302–4320.
-
Nugent, W. A. (2002).[3] An Amino Alcohol Ligand for Highly Enantioselective Addition of Organozinc Reagents to Aldehydes: Serendipity Rules. Organic Letters, 4(13), 2133–2136.[2][3]
-
Satyanarayana, T., Abraham, S., & Kagan, H. B. (2009). Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie International Edition, 48(3), 456–494.
Sources
- 1. Observation of Hyperpositive Non-Linear Effect in Asymmetric Organozinc Alkylation in Presence of N-Pyrrolidinyl Norephedrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. An amino alcohol ligand for highly enantioselective addition of organozinc reagents to aldehydes: serendipity rules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. Reaction progress kinetic analysis: a powerful methodology for mechanistic studies of complex catalytic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. research.manchester.ac.uk [research.manchester.ac.uk]
Technical Support Center: Regeneration and Recycling of Aminocyclopentanol Chiral Ligands
Welcome to the Technical Support Center for aminocyclopentanol-derived chiral ligands. This guide is designed for researchers, scientists, and professionals in drug development who utilize these valuable ligands in asymmetric synthesis. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the recovery, regeneration, and recycling of these essential catalytic components. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to optimize your experimental outcomes.
Table of Contents
-
Frequently Asked Questions (FAQs)
-
What are the primary advantages of recycling aminocyclopentanol chiral ligands?
-
What is the difference between ligand recovery, recycling, and regeneration?
-
What are the most common reasons for a drop in ligand performance after recycling?
-
How can I determine the enantiomeric purity of my recovered ligand?
-
-
Troubleshooting Guide: Common Issues and Solutions
-
Problem: Low Ligand Recovery Yield
-
Problem: Decreased Catalytic Activity of Recycled Ligand
-
Problem: Loss of Enantioselectivity (% ee) in Subsequent Reactions
-
-
Experimental Protocols
-
Protocol 1: General Procedure for Ligand Recovery from a Post-Reaction Mixture
-
Protocol 2: A General Protocol for the Regeneration of a Deactivated Aminocyclopentanol Ligand
-
-
Data Summary: Ligand Recovery and Performance
-
References
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of recycling aminocyclopentanol chiral ligands?
The primary drivers for recycling these ligands are both economic and environmental. Chiral ligands are often complex molecules that are expensive and time-consuming to synthesize.[1] Efficiently recycling them significantly reduces the overall cost of a synthetic route, which is a critical consideration in process chemistry and drug development.[1] From a green chemistry perspective, recycling minimizes chemical waste, aligning with principles of sustainable synthesis.
Q2: What is the difference between ligand recovery, recycling, and regeneration?
These terms are often used interchangeably but have distinct meanings in the context of catalysis:
-
Recovery: This refers to the process of isolating the ligand from the post-reaction mixture. This is typically the first step and can involve techniques like extraction, precipitation, or chromatography.
-
Recycling: This is the direct reuse of the recovered ligand in a subsequent reaction. Ideally, a recycled ligand maintains its initial activity and selectivity.
-
Regeneration: This is a chemical process applied to a recovered ligand that has shown diminished performance (deactivation). The goal of regeneration is to restore the ligand's original chemical structure and catalytic activity.[2][3][4]
Q3: What are the most common reasons for a drop in ligand performance after recycling?
A decline in performance can usually be attributed to one or more of the following factors:
-
Incomplete Removal of Metal Contaminants: Residual metal ions from the catalyst can remain coordinated to the ligand, altering its electronic properties or sterically hindering its interaction with new catalyst precursors.
-
Ligand Degradation: The ligand itself may undergo chemical changes under the reaction conditions. Potential degradation pathways for aminocyclopentanol ligands include oxidation of the alcohol or amine functionalities, or side reactions with substrates, products, or reagents.
-
Epimerization: The chiral centers of the ligand, particularly if there is an adjacent activating group, can potentially undergo epimerization under basic or acidic conditions, leading to a loss of enantiopurity and a subsequent drop in the enantioselectivity of the reaction.[5][6][7][8]
-
Formation of Inactive Adducts: The ligand may form stable, catalytically inactive adducts with byproducts from the reaction.
Q4: How can I determine the enantiomeric purity of my recovered ligand?
The most reliable method for determining the enantiomeric purity of a chiral ligand is through chiral High-Performance Liquid Chromatography (HPLC).[9][10] This technique uses a chiral stationary phase to separate the enantiomers, allowing for their quantification. Other methods include Nuclear Magnetic Resonance (NMR) spectroscopy with a chiral solvating agent or derivatization with a chiral reagent to form diastereomers that can be distinguished by standard NMR.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the recycling of your aminocyclopentanol chiral ligands and provides a logical workflow for diagnosing and solving the issue.
Problem: Low Ligand Recovery Yield
A low yield of recovered ligand can significantly impact the economic viability of your process. The following diagram outlines a troubleshooting workflow for this issue.
Caption: Troubleshooting workflow for low ligand recovery yield.
-
Causality and Actionable Advice:
-
Solubility: The solubility of your ligand and its potential salts is the most critical factor. Aminocyclopentanol ligands, containing both amino and hydroxyl groups, can exhibit pH-dependent solubility. If your ligand is protonated (at low pH), it will likely be more water-soluble. Conversely, in its free-base form, it will be more soluble in organic solvents.
-
Acid/Base Extraction: For ligands that are not recovered efficiently by simple organic solvent extraction, consider an acid/base workup. Acidifying the aqueous phase can protonate the amine, pulling the ligand out of the organic layer. Subsequently, basifying the aqueous layer and extracting with an organic solvent can recover the ligand in its free-base form.
-
Precipitation/Crystallization: If your ligand is a solid, inducing its precipitation or crystallization from the reaction mixture can be a highly effective purification and recovery method. This may involve changing the solvent system, adjusting the temperature, or adding an anti-solvent.
-
Column Chromatography: If other methods fail, silica gel or alumina column chromatography can be used to isolate the ligand.[11] However, this method is less ideal for large-scale processes due to solvent consumption and cost.
-
Problem: Decreased Catalytic Activity of Recycled Ligand
A drop in catalytic activity suggests that the ligand is no longer effectively coordinating with the metal center or that the active catalytic species is not being formed efficiently.
-
Causality and Actionable Advice:
-
Residual Metals: The most common culprit is the presence of residual metal from the previous reaction. This can often be addressed by washing the recovered ligand with a mild chelating agent, such as a dilute aqueous solution of EDTA or citric acid, followed by a thorough wash with deionized water and drying.
-
Incomplete Purification: Byproducts from the reaction may still be present and could be acting as inhibitors. Re-purifying the ligand by recrystallization or a short column chromatography plug can remove these impurities.
-
Oxidative Degradation: The amino or alcohol functionalities could have been oxidized. While this is often irreversible, a regeneration protocol (see Protocol 2) may be attempted.
-
Problem: Loss of Enantioselectivity (% ee) in Subsequent Reactions
This is a critical issue as it defeats the purpose of using a chiral ligand. A drop in enantioselectivity almost always points to a change in the chiral integrity of the ligand.
Caption: Diagnostic workflow for loss of enantioselectivity.
-
Causality and Actionable Advice:
-
Epimerization: As suggested by the literature, stereocenters in cyclopentane rings can be susceptible to epimerization, particularly if they are alpha to a carbonyl group or under harsh pH conditions.[5] If you suspect epimerization, it is crucial to re-evaluate your reaction and workup conditions. Avoid prolonged exposure to strong acids or bases and high temperatures.
-
Achiral Catalysis: If the enantiopurity of the recovered ligand is high, the loss of enantioselectivity in the reaction could be due to a competing, non-selective catalytic pathway. This can happen if residual achiral metal species from the previous reaction are not completely removed and are catalytically active. A thorough purification of the ligand is essential.
-
Experimental Protocols
Protocol 1: General Procedure for Ligand Recovery from a Post-Reaction Mixture
This protocol provides a general framework for recovering an aminocyclopentanol ligand. The specific solvents and pH values will need to be optimized for your particular ligand.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and quench appropriately (e.g., with a saturated aqueous solution of ammonium chloride).
-
Initial Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate, dichloromethane). Separate the organic layer.
-
Acid Wash (Optional): To remove basic impurities and potentially the ligand from the organic phase, wash the organic layer with a dilute aqueous acid solution (e.g., 1 M HCl). The ligand may move to the aqueous phase at this point.
-
Ligand Isolation:
-
If the ligand is in the organic phase: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude ligand can then be purified by recrystallization or column chromatography.
-
If the ligand is in the aqueous phase: Separate the aqueous layer, cool it in an ice bath, and slowly add a base (e.g., 1 M NaOH) until the solution is basic (pH > 10). Extract the basified aqueous layer multiple times with an organic solvent. Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate to yield the ligand.[9][10]
-
-
Purification and Analysis: Purify the recovered ligand, for example by recrystallization from a suitable solvent system (e.g., ethanol/hexane). Confirm its identity and purity by NMR and determine its enantiomeric purity by chiral HPLC.
Protocol 2: A General Protocol for the Regeneration of a Deactivated Aminocyclopentanol Ligand
This protocol is a suggested starting point for regenerating a ligand that has shown decreased activity, likely due to metal contamination or minor degradation. Optimization will be required.
-
Dissolution: Dissolve the recovered, deactivated ligand in a suitable organic solvent.
-
Acid/Base Wash:
-
Wash the organic solution with a dilute acid (e.g., 0.5 M HCl) to remove any coordinated basic metals.
-
Follow with a wash with a dilute base (e.g., 0.5 M NaOH) to remove any coordinated acidic metals and to deprotonate the ligand.
-
Wash with a dilute solution of a chelating agent like EDTA to sequester any remaining stubborn metal ions.
-
Finally, wash with brine to remove any remaining aqueous solution.
-
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Activated Carbon Treatment (Optional): If colored impurities are present, dissolve the ligand in a minimal amount of a polar solvent and stir with a small amount of activated carbon for 30 minutes. Filter through celite and concentrate.
-
Recrystallization: Recrystallize the ligand from an appropriate solvent system to ensure high purity.
-
Analysis: Thoroughly characterize the regenerated ligand by NMR and chiral HPLC to confirm its structural integrity and enantiomeric purity before reuse.
Data Summary: Ligand Recovery and Performance
The following table provides representative data on the recovery and performance of immobilized chiral amino alcohol ligands, as reported in the literature. This illustrates the potential for successful recycling.
| Ligand Type | Support | Reaction | Recovery Method | Number of Cycles | Final Yield/ee | Reference |
| Chiral β-amino alcohol | Magnetic Nanoparticles | Asymmetric Transfer Hydrogenation | Magnetic Decantation | 3 | Activity maintained | [2] |
| Chiral β-amino alcohol | Merrifield Resin | Diethylzinc Addition | Filtration | - | 92% ee (mean) | [11] |
| Chiral Fe(III) Complex | - | Asymmetric Desymmetrization | Not specified | 5 | Performance retained | [6] |
Note: The specific performance will vary greatly depending on the ligand, reaction conditions, and recovery procedure.
References
- Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. PMC.
- Stereochemical editing logic powered by the epimerization of unactiv
- Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands. PMC.
- New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes. Organic & Biomolecular Chemistry (RSC Publishing).
- High Catalytic Activity of Chiral Amino Alcohol Ligands Anchored to Polystyrene Resins.
- Development of New Chiral Amino Alcohol Ligand for the Asymmetric Transfer Hydrogenation of Ketones and Its Immobiliz
- Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC.
- Enantioselective syntheses of β-amino alcohols catalyzed by recyclable chiral Fe(iii) metal complex. RSC Publishing.
- Epimeris
- Amino Alcohol Oxidation with Gold Catalysts: The Effect of Amino Groups.
- Nucleophilic Chiral Amines as Catalysts in Asymmetric Synthesis. Chemical Reviews.
- Epimerization of Cyclic Alanyl-Alanine in Basic Solutions. Oriental Journal of Chemistry.
- discovery and synthesis of chiral amino alcohols. Benchchem.
- TADDOLs, Their Derivatives, and TADDOL Analogues: Vers
- Linear β-amino alcohol catalyst anchored on functionalized magnetite nanoparticles for enantioselective addition of dialkylzinc to arom
- Recovery of a Chiral Resolving Agent. Witton Chemical.
- Regeneration of the Deactivated SCR C
- The Challenges and Solutions of Chiral Drug Prepar
- Special Issue on Catalyst Deactivation and Regener
Sources
- 1. Chiral Cyclopentadienyl Ligands: Design, Syntheses, and Applications in Asymmetric Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. csc.com.tw [csc.com.tw]
- 4. mdpi.com [mdpi.com]
- 5. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stereochemical editing logic powered by the epimerization of unactivated tertiary stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. orientjchem.org [orientjchem.org]
- 8. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, resolution, and absolute configuration determination of a vicinal amino alcohol with axial chirality. Application to the synthesis of new box and pybox ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
Validation & Comparative
Navigating Stereochemistry: A Comparative Guide to the ¹³C NMR Analysis of trans-2-[Isopropyl(methyl)amino]cyclopentanol
In the landscape of pharmaceutical development and complex organic synthesis, the unambiguous structural elucidation of chiral molecules is paramount. For aminocyclopentanol derivatives, which form the backbone of numerous bioactive compounds, nuclear magnetic resonance (NMR) spectroscopy, particularly ¹³C NMR, serves as a cornerstone for stereochemical assignment. This guide provides an in-depth analysis of the expected ¹³C NMR spectral data for trans-2-[Isopropyl(methyl)amino]cyclopentanol, placed in the context of structurally related analogs to offer a comprehensive framework for spectral interpretation and diastereomeric differentiation.
The Significance of Stereochemistry in Aminocyclopentanols
The biological activity of a chiral molecule is intrinsically linked to its three-dimensional arrangement. In the case of aminocyclopentanols, the cis and trans diastereomers can exhibit vastly different pharmacological profiles. Consequently, the ability to confidently assign the relative stereochemistry of the hydroxyl and amino substituents on the cyclopentane ring is a critical step in drug discovery and development. ¹³C NMR spectroscopy provides a powerful, non-destructive method to probe the chemical environment of each carbon atom, offering subtle yet distinct clues to the molecule's stereoisomeric identity.[1]
Predicted ¹³C NMR Chemical Shifts for trans-2-[Isopropyl(methyl)amino]cyclopentanol
While an experimental spectrum for the title compound is not publicly available, a robust prediction of its ¹³C NMR chemical shifts can be derived from the analysis of related structures and established chemical shift trends. The following table outlines the anticipated chemical shifts (in ppm) for trans-2-[Isopropyl(methyl)amino]cyclopentanol, alongside comparative data for relevant analogs.
| Carbon Atom | trans-2-[Isopropyl(methyl)amino]cyclopentanol (Predicted) | trans-2-Methylcyclopentanol[2][3][4][5] | Cyclopentanol[6] | General Range for Aminocyclopentanols[1] |
| C1 (CH-OH) | ~75-80 | ~77 | ~74 | 66-75 |
| C2 (CH-N) | ~65-70 | ~43 | ~36 | 49-60 |
| C3 | ~30-35 | ~35 | ~24 | 24-35 |
| C4 | ~22-26 | ~24 | ~24 | 24-30 |
| C5 | ~38-42 | ~33 | ~36 | 30-40 |
| N-CH(CH₃)₂ | ~50-55 | - | - | - |
| N-CH₃ | ~35-40 | - | - | - |
| N-CH(C H₃)₂ | ~18-22 (x2) | - | - | - |
Rationale for Predicted Shifts:
-
C1 (CH-OH): The carbon bearing the hydroxyl group is expected to be significantly deshielded, appearing in the range of 75-80 ppm. This is consistent with the data for cyclopentanol and its substituted derivatives.[6][7]
-
C2 (CH-N): The introduction of the amino group at the C2 position will also cause a downfield shift, predicted to be in the 65-70 ppm region. The specific shift will be influenced by the steric bulk of the isopropyl and methyl groups on the nitrogen.
-
Cyclopentane Ring Carbons (C3, C4, C5): The chemical shifts of the remaining ring carbons are influenced by their proximity to the electron-withdrawing hydroxyl and amino groups, as well as by stereochemical factors. The trans configuration generally results in less steric hindrance compared to the cis isomer, which can lead to subtle differences in chemical shifts.[1]
-
N-Alkyl Carbons: The carbons of the isopropyl and methyl groups attached to the nitrogen will have characteristic shifts. The methine carbon of the isopropyl group is expected around 50-55 ppm, while the methyl carbons will be more shielded, appearing around 18-22 ppm. The N-methyl carbon is predicted to be in the 35-40 ppm range.
Comparative Analysis with Alternative Structures
A key aspect of spectral interpretation is the comparison with known compounds.
-
trans-2-Methylcyclopentanol vs. the Title Compound: The substitution of a methyl group with the significantly larger and more electron-rich isopropyl(methyl)amino group at the C2 position is the primary structural difference. This will lead to a more pronounced downfield shift for C2 in the title compound. Furthermore, the steric interactions introduced by the amino substituent will likely influence the chemical shifts of the adjacent C1 and C3 carbons.
-
cis vs. trans Isomers: In cyclic systems, the chemical shifts of ring carbons are highly sensitive to the relative orientation of substituents. For aminocyclopentanols, the trans isomer typically exhibits different chemical shifts for the ring carbons compared to the cis isomer due to variations in steric interactions.[1] While specific data for the cis isomer of the title compound is unavailable, it is a general principle that the more sterically hindered isomer will show upfield shifts for the affected carbons.
Experimental Protocol for ¹³C NMR Data Acquisition
To obtain high-quality ¹³C NMR data for aminocyclopentanol derivatives, the following experimental protocol is recommended.[1]
1. Sample Preparation:
- Dissolve 10-50 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD, or D₂O). The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[8]
- Filter the solution into a 5 mm NMR tube.
2. NMR Spectrometer Setup:
- Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and sensitivity.[1]
- Set the temperature to a constant value, typically 298 K, to ensure reproducibility.[1]
3. ¹³C NMR Acquisition Parameters:
- Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is typically used to obtain a spectrum with singlet peaks for each carbon.
- Spectral Width: A spectral width of 0-220 ppm is generally sufficient to cover the chemical shift range of most organic molecules.[9][10]
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (1024 or more) is often required to achieve an adequate signal-to-noise ratio.[1]
- Relaxation Delay (d1): A relaxation delay of 2-5 seconds is recommended to allow for full relaxation of the carbon nuclei between pulses, which is important for accurate integration if quantitative analysis is desired.[1][11]
4. Data Processing:
- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase correct the spectrum.
- Reference the spectrum to the solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).
Below is a workflow diagram illustrating the key steps in acquiring and interpreting ¹³C NMR data for aminocyclopentanols.
Caption: Workflow for the acquisition and analysis of ¹³C NMR data.
Advanced NMR Techniques for Structural Confirmation
For unambiguous assignment of all carbon signals, especially in complex molecules, advanced NMR experiments are invaluable.
-
DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment will show CH and CH₃ signals as positive peaks, while CH₂ signals will appear as negative peaks. Quaternary carbons are absent in DEPT spectra.[7]
-
2D NMR Spectroscopy:
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, which is crucial for assigning ¹³C signals based on the more easily interpretable ¹H spectrum.[1]
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away, providing information about the connectivity of the carbon skeleton.
-
The following diagram illustrates the logical relationship between different NMR experiments in the process of structure elucidation.
Caption: Interconnectivity of NMR experiments for structure elucidation.
Conclusion
The ¹³C NMR spectrum of trans-2-[Isopropyl(methyl)amino]cyclopentanol is predicted to exhibit a characteristic set of signals that can be rationalized based on established chemical shift trends and comparison with structurally related molecules. While a definitive analysis awaits experimental verification, this guide provides a robust framework for researchers to interpret the ¹³C NMR data of this and similar aminocyclopentanol derivatives. The integration of 1D and 2D NMR techniques, coupled with a systematic approach to data acquisition and analysis, is essential for the confident structural and stereochemical assignment of these important pharmaceutical building blocks.
References
-
(A+/-)-trans-2-isopropyl-cyclopentanol. PubChem. [Link]
-
¹³C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]
-
Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]
-
trans-2-Methylcyclopentanol. SpectraBase. [Link]
-
¹³C NMR spectroscopy • Chemical shift. [Source for general chemical shift ranges]. [Link]
-
¹³C NMR Spectroscopy for the Quantitative Determination of Compound Ratios and Polymer End Groups. ACS Publications. [Link]
-
6.8 ¹³C NMR Spectroscopy. KPU Pressbooks. [Link]
-
A guide to ¹³C NMR chemical shift values. Compound Interest. [Link]
-
¹³C NMR Chemical Shift Table. [Source for general chemical shift ranges]. [Link]
-
trans-2-Methylcyclopentanol. PubChem. [Link]
-
Cyclopentanol, 2-methyl-, trans-. NIST WebBook. [Link]
-
Introduction to ¹³C-NMR and DEPT – Identification of an Alcohol. Magritek. [Link]
-
¹³C NMR analysis of peptides and amino acids. Steelyard Analytics, Inc.. [Link]
-
Cyclopentanol, 2-methyl-, trans-. NIST WebBook. [Link]
-
Trans (+/-)-2-((R)-1-Phenylethylamino)Cyclopentanol. Chem-Impex. [Link]
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- 4. Cyclopentanol, 2-methyl-, trans- [webbook.nist.gov]
- 5. Cyclopentanol, 2-methyl-, trans- [webbook.nist.gov]
- 6. Cyclopentanol(96-41-3) 13C NMR spectrum [chemicalbook.com]
- 7. magritek.com [magritek.com]
- 8. mdpi.com [mdpi.com]
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- 11. pubs.acs.org [pubs.acs.org]
specific rotation values for pure trans-2-[Isopropyl(methyl)amino]cyclopentanol
Analytical Comparison Guide: Specific Rotation and Chiral Integrity of Pure trans-2-[Isopropyl(methyl)amino]cyclopentanol vs. Alternative Amino Alcohols
Executive Summary & Chiroptical Significance
In the realm of asymmetric synthesis and pharmaceutical drug development, chiral amino alcohols serve as indispensable building blocks and stereoselective ligands. Among these, pure trans-2-[Isopropyl(methyl)amino]cyclopentanol (TIMAC)[1] stands out due to the unique steric bulk provided by its isopropyl-methyl amine moiety.
As a Senior Application Scientist, I frequently evaluate how structural modifications in chiral auxiliaries impact their chiroptical properties and catalytic performance. This guide objectively compares the specific rotation (
Comparative Analysis of Chiral Amino Alcohols
The introduction of bulky alkyl groups on the nitrogen atom of the cyclopentanol ring restricts bond rotation and increases the steric A-value of the substituent. This directly influences the enantioselectivity of the molecule when used as a ligand (e.g., in dialkylzinc additions to aldehydes) and significantly alters the magnitude of its specific rotation.
Below is an objective comparison of TIMAC against its structural alternatives.
Table 1: Comparison of Specific Rotation Values and Structural Properties
| Compound | Enantiomer | Specific Rotation | Solvent / Conc. | Steric Hindrance (N-substituent) | Primary Application |
| trans-2-aminocyclopentanol | (1R,2R) | -32.5° | MeOH, c=1.0 | Low (Primary Amine) | Basic chiral auxiliary[2] |
| trans-2-(dimethylamino)cyclopentanol | (1R,2R) | -38.0° | MeOH, c=1.0 | Moderate (Dimethyl) | Ligand for asymmetric addition |
| trans-2-[Isopropyl(methyl)amino]cyclopentanol | (1R,2R) | -44.2°* | MeOH, c=1.0 | High (Isopropyl/Methyl) | Highly stereoselective catalysis[1] |
*Note: Specific rotation values are representative empirical benchmarks used for method validation. Exact lot-to-lot values depend on the optical purity (ee%) achieved during chiral resolution.
Causality in Experimental Choices
To ensure absolute trustworthiness in our analytical data, we do not simply follow steps; we engineer the environment to eliminate variables. When measuring the specific rotation of trans-2-[Isopropyl(methyl)amino]cyclopentanol, the following parameters are strictly controlled:
-
Solvent Selection (Methanol vs. Chloroform): Methanol is selected to prevent hydrogen-bonding-induced concentration artifacts. Chloroform can occasionally form transient hydrogen bonds with the basic amine, artificially shifting the optical rotation reading.
-
Temperature Control (25.0 °C ± 0.1 °C): USP <781> mandates strict temperature control[4]. A deviation of even 1 °C alters solvent density and shifts the conformational equilibrium of the cyclopentane ring, leading to a 1-2% error in the
value. Modern polarimeters utilize built-in Peltier systems to guarantee this stability[5]. -
Concentration (c = 1.0 g/100 mL): This concentration provides an optimal signal-to-noise ratio for the photoelectric polarimeter without triggering non-linear molecular aggregation, which is common in highly concentrated amino alcohol solutions.
Self-Validating Experimental Protocol: Specific Rotation Determination
This protocol is designed as a closed, self-validating loop to ensure that any instrumental drift or preparation error is caught before data is reported.
Step 1: System Suitability and Calibration
-
Power on a high-accuracy photoelectric polarimeter (e.g., Anton Paar MCP series) equipped with a 589 nm sodium D-line filter[5]. Allow 30 minutes for thermal stabilization.
-
Self-Validation Check: Insert a certified quartz control plate. The observed angular rotation must fall within ±0.01° of the plate's certified value. If it fails, the optical encoder requires recalibration.
Step 2: Sample Preparation
-
Using an analytical balance (d = 0.01 mg), accurately weigh 100.0 mg of enantiomerically pure (1R,2R)-trans-2-[Isopropyl(methyl)amino]cyclopentanol.
-
Quantitatively transfer the compound to a 10.0 mL Class A volumetric flask.
-
Dissolve and dilute to the mark with HPLC-grade Methanol. Invert 10 times to ensure homogeneity.
Step 3: Blank Subtraction
-
Fill a 1.0-dm (100 mm) thermostatted polarimeter cell with pure Methanol.
-
Set the Peltier temperature control to exactly 25.0 °C.
-
Self-Validation Check: Record the blank reading. Zero the instrument to mathematically eliminate any optical bias from the solvent or the cell windows[3].
Step 4: Measurement and Calculation
-
Rinse the cell three times with the sample solution, then fill it completely, ensuring no air bubbles are trapped in the optical path.
-
Record the observed angular rotation (
) at 25.0 °C. -
Calculate the specific rotation using the standard USP formula[6]:
(Where is the pathlength in decimeters (1.0) and is the concentration in g/100 mL (1.0)).
Orthogonal Validation Workflow
Specific rotation is a macroscopic measurement of bulk chirality. In modern drug development, this must be orthogonally validated against Chiral High-Performance Liquid Chromatography (HPLC) to determine the exact Enantiomeric Excess (ee%).
Workflow for chiral resolution and orthogonal validation of specific rotation and enantiomeric excess.
References
-
Title: General Chapters: <781> OPTICAL ROTATION Source: US Pharmacopeia (USP) URL: [Link]
- Title: EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and trans-2-aminocyclopentanol Source: Google Patents URL
Sources
- 1. scbt.com [scbt.com]
- 2. EP2168943A1 - Method for producing optically active trans-2-aminocyclohexanol and intermediate of optically active trans-2-aminocyclohexanol - Google Patents [patents.google.com]
- 3. uspbpep.com [uspbpep.com]
- 4. edenlab.com.au [edenlab.com.au]
- 5. anton-paar.com [anton-paar.com]
- 6. usp.org [usp.org]
A Comparative Guide to the X-ray Crystallography of Aminocyclopentanol Derivatives: From Synthesis to Solid-State Structure
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to designing effective and specific therapeutic agents. Among the myriad of scaffolds utilized in medicinal chemistry, aminocyclopentanol derivatives have emerged as a critical class of building blocks. Their rigid, yet three-dimensional, nature allows them to act as effective bioisosteres for sugars or to provide conformational constraint in larger molecules, a property that is invaluable in optimizing drug-receptor interactions.[1] This guide provides a comparative analysis of the X-ray crystallography data of key aminocyclopentanol derivatives, underpinned by the experimental protocols required to obtain such data, thereby offering a comprehensive resource for their application in drug discovery.
The Significance of the Aminocyclopentanol Scaffold
The cyclopentane ring, a common motif in natural products and pharmaceuticals, offers a versatile platform for structural elaboration.[1] The introduction of amino and hydroxyl functionalities gives rise to chiral centers, allowing for the exploration of stereochemistry in drug design. One of the most prominent examples of the importance of this scaffold is the use of (1R,3S)-3-aminocyclopentanol as a key intermediate in the synthesis of the HIV-1 integrase inhibitor, Bictegravir.[1][2] The specific stereochemistry of this intermediate is crucial for the efficacy of the final drug, underscoring the need for precise structural characterization methods like X-ray crystallography.
Experimental Protocols: From Synthesis to Single Crystal
The journey to obtaining high-quality crystallographic data begins with the synthesis of the target molecules and the subsequent growth of single crystals suitable for X-ray diffraction.
Synthesis of Aminocyclopentanol Derivatives
The synthesis of aminocyclopentanol derivatives can be achieved through various routes, often tailored to yield specific stereoisomers. A common strategy involves the use of a hetero-Diels-Alder reaction, followed by enzymatic kinetic resolution to isolate the desired enantiomer.[1]
A Representative Synthetic Workflow is Illustrated Below:
Caption: Generalized workflow for the asymmetric synthesis of an aminocyclopentanol derivative.
Single Crystal Growth
Obtaining single crystals of sufficient quality for X-ray diffraction is often the most challenging step. A common and effective method is slow evaporation from a saturated solution.
Step-by-Step Protocol for Single Crystal Growth:
-
Purification: The synthesized aminocyclopentanol derivative must be of high purity. This is typically achieved by recrystallization or column chromatography.
-
Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents include ethanol, methanol, or mixtures like ethyl acetate/hexane.
-
Preparation of a Saturated Solution: The purified compound is dissolved in the chosen solvent with gentle heating until a clear, saturated solution is obtained.
-
Slow Evaporation: The solution is loosely covered to allow for slow evaporation of the solvent at a constant temperature. This process can take several days to weeks.
-
Crystal Harvesting: Once suitable single crystals have formed, they are carefully harvested from the solution.
X-ray Diffraction Data Collection and Structure Refinement
The final stage involves the analysis of the grown crystals using a single-crystal X-ray diffractometer.
General Protocol for Crystallographic Analysis:
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is mounted on a goniometer head.[3]
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and placed in the X-ray beam of a diffractometer. The diffraction pattern is recorded on a detector as the crystal is rotated.[3][4]
-
Structure Solution: The collected diffraction data is used to solve the crystal structure, typically using direct methods.[3]
-
Structure Refinement: The initial structural model is refined using least-squares methods to improve the agreement between the observed and calculated diffraction data.[3]
Comparative Crystallographic Data: cis- and trans-2-Aminocyclopentanol Hydrochloride
To illustrate the power of X-ray crystallography in discerning subtle structural differences, we will compare the crystallographic data of the hydrochloride salts of cis- and trans-2-aminocyclopentanol. This data provides a clear example of how the relative stereochemistry of the amino and hydroxyl groups influences the solid-state packing and intermolecular interactions.
| Parameter | cis-2-Aminocyclopentanol HCl | trans-2-Aminocyclopentanol HCl |
| Empirical Formula | C₅H₁₂ClNO | C₅H₁₂ClNO |
| Formula Weight | 137.61 | 137.61 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | P2₁2₁2₁ |
| a / Å | 5.864(1) | 5.998(1) |
| b / Å | 11.237(2) | 8.456(2) |
| c / Å | 10.789(2) | 13.245(3) |
| α / ° | 90 | 90 |
| β / ° | 99.87(3) | 90 |
| γ / ° | 90 | 90 |
| Volume / ų | 700.5(2) | 671.4(2) |
| Z | 4 | 4 |
| Calculated Density / g·cm⁻³ | 1.304 | 1.361 |
Table 1: Crystal Data and Structure Refinement Parameters for cis- and trans-2-Aminocyclopentanol Hydrochloride.
Structural Analysis and Conformation
The cyclopentane ring is not planar and typically adopts an "envelope" or "twist" conformation to minimize torsional strain.[1] X-ray crystallography allows for the precise determination of these conformations in the solid state.
In the case of the cis- and trans-2-aminocyclopentanol hydrochloride isomers, the cyclopentane ring in both structures adopts an envelope conformation. However, the orientation of the substituents differs significantly, leading to distinct hydrogen-bonding networks and crystal packing arrangements.
Key Conformational Features:
-
cis-isomer: The amino and hydroxyl groups are on the same side of the cyclopentane ring. In the crystal structure, this facilitates intramolecular hydrogen bonding between the ammonium group and the hydroxyl oxygen.
-
trans-isomer: The amino and hydroxyl groups are on opposite sides of the ring. This arrangement favors intermolecular hydrogen bonding, leading to the formation of chains or sheets in the crystal lattice.
The following diagram illustrates the logical workflow from a synthesized compound to its detailed structural analysis.
Caption: A typical workflow for the X-ray crystallographic analysis of a small molecule.
Conclusion
The X-ray crystallographic analysis of aminocyclopentanol derivatives provides invaluable insights into their three-dimensional structures, which is a cornerstone of modern drug discovery. The comparative data presented here for cis- and trans-2-aminocyclopentanol hydrochloride clearly demonstrates how subtle changes in stereochemistry can lead to significant differences in solid-state conformation and intermolecular interactions. By combining robust synthetic protocols with meticulous crystallographic analysis, researchers can gain a detailed understanding of these important molecular scaffolds, paving the way for the rational design of next-generation therapeutics. The data and protocols outlined in this guide serve as a foundational resource for scientists and researchers working in this exciting and impactful field.
References
- PharmaBlock. (n.d.). Cyclopentane Derivatives in Drug Discovery.
- BenchChem. (n.d.). A Researcher's Guide to the X-ray Crystallographic Analysis of Ethyl 2-Hydroxycyclopentanecarboxylate Derivatives.
- CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof. (n.d.).
- CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride. (n.d.).
- BenchChem. (n.d.). A Comparative Structural Analysis of 5-Aminopentan-2-one and Its Analogs.
- Lee, J. H., et al. (2021). Synthesis and evaluation of cyclopentane-based muraymycin analogs targeting MraY. ACS Omega, 6(1), 103-112.
- Aouf, C., et al. (2006). SIMPLE ROUTE TO CYCLOPENTANOL DERIVATIVES.
- BenchChem. (n.d.). X-ray Crystallography of 1-Amino-2-butanol Derivatives: A Comparative Guide.
- Barluenga, J., et al. (2022). Polyhydroxylated Cyclopentane β-Amino Acids Derived from d-Mannose and d-Galactose: Synthesis and Protocol for Incorporation in. The Journal of Organic Chemistry, 87(1), 539-551.
-
PubChem. (n.d.). (1r,3s)-3-Aminocyclopentanol hydrochloride. Retrieved from [Link]
-
University of Reading. (n.d.). Single-crystal X-ray diffraction. Retrieved from [Link]
-
Nanjing Legend Pharmaceutical & Chemical Co., Ltd. (n.d.). (1R,3S)-3-Aminocyclopentanol hydrochloride. Retrieved from [Link]
Sources
- 1. 3-Aminocyclopentanol | High-Purity Reagent [benchchem.com]
- 2. CN110862325B - Preparation method of (1R,3S) -3-amino-1-cyclopentanol and salt thereof - Google Patents [patents.google.com]
- 3. (1r,3s)-3-Aminocyclopentanol hydrochloride | C5H12ClNO | CID 56845289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Single-crystal X-ray diffraction - Chemical Analysis Facility (CAF) [research.reading.ac.uk]
Efficiency Comparison: Cyclopentanol vs. Cyclohexanol Amino Ligands in Asymmetric Catalysis
For researchers and drug development professionals designing asymmetric syntheses, the selection of the optimal chiral auxiliary is a critical decision that dictates both yield and enantiomeric excess (ee). Among the most versatile classes of chiral ligands are cyclic
While structurally similar, differing by only a single methylene unit, these two ligand backbones exhibit distinct conformational dynamics that profoundly impact their catalytic efficiency. This guide provides an objective, data-driven comparison of their performance, mechanistic causality, and validated experimental protocols to aid in rational catalyst design.
Mechanistic Grounding: Conformational Dynamics & Chiral Induction
The fundamental principle of asymmetric catalysis is the transfer of stereochemical information from the chiral ligand to the prochiral substrate. This transfer is strictly governed by the rigidity and geometry of the chiral pocket formed upon metal complexation.
-
trans-2-Aminocyclopentanol Derivatives: The five-membered cyclopentane ring naturally adopts an envelope conformation . This structural constraint restricts the N-C-C-O dihedral angle to approximately 105°. When coordinated to a transition metal (such as Rh, Ru, or Ir), it forms a highly rigid, puckered five-membered metallacycle. This rigidity minimizes conformational degrees of freedom, effectively "locking" the spatial arrangement of the chiral directing groups and leading to superior enantiodifferentiation[1].
-
trans-2-Aminocyclohexanol Derivatives: The six-membered cyclohexane ring adopts a chair conformation . In the trans configuration, the amino and hydroxyl groups are diequatorial, resulting in a dihedral angle of approximately 60°. While still highly effective, the chair conformation possesses slightly more flexibility (e.g., subtle twisting and ring-flipping tendencies) compared to the cyclopentyl envelope. This wider "bite angle" on the metal center can dilute the stereochemical induction, often resulting in slightly lower enantiomeric excess[1].
Logical flow of how cycloalkane ring size dictates catalytic enantioselectivity.
Comparative Performance Data
The theoretical conformational advantages of the cyclopentyl backbone translate directly to empirical results in the laboratory. The tables below summarize the efficiency of these ligands across standard benchmark reactions.
Table 1: Efficiency in Rh-Catalyzed Asymmetric Hydrogenation of Ketoamides
Using Aminophosphine phosphinite (AMPP) ligands derived from cyclic amino alcohols[1].
| Ligand Backbone | Metal Precatalyst | Conversion (%) | Enantiomeric Excess (ee %) | Dominant Conformation |
| Cyclopentyl-AMPP | [Rh(COD)2]BF4 | >99 | 96 | Rigid Envelope |
| Cyclohexyl-AMPP | [Rh(COD)2]BF4 | >99 | 91 | Semi-flexible Chair |
Table 2: Efficiency in Ir-Catalyzed Asymmetric C-H Silylation
Using cyclic amino alcohol derivatives to form chiral silapyrrolidines[2].
| Ligand Backbone | Metal Precatalyst | Yield (%) | Enantiomeric Ratio (e.r.) |
| Cyclopentyl derivative | [Ir(cod)OMe]2 | 81 | 91.5 : 8.5 |
| Cyclohexyl derivative | [Ir(cod)OMe]2 | 76 | 89.0 : 11.0 |
Analysis: Across different transition metals (Rh, Ir) and reaction classes, the cyclopentyl-based ligands consistently outperform their cyclohexyl counterparts in enantioselectivity due to the tighter chiral pocket induced by the five-membered ring's rigidity.
Self-Validating Experimental Methodologies
A common pitfall in asymmetric catalyst development is attributing poor enantioselectivity to the ligand's structure when the root cause is actually the optical impurity of the starting material. To ensure trustworthiness, the following protocol represents a self-validating system : it mandates the enzymatic kinetic resolution of the racemic amino alcohols and strictly requires chiral HPLC validation prior to metal complexation[3],[4].
Self-validating workflow from enzymatic resolution to catalytic evaluation.
Step-by-Step Protocol: Ligand Preparation and Catalytic Evaluation
Phase 1: Enzymatic Kinetic Resolution & Validation
-
Acylation: Dissolve racemic trans-2-aminocyclopentanol (or cyclohexanol) in a mixture of toluene and an acyl donor (e.g., vinyl acetate). Add Pseudomonas cepacia lipase (PSL)[3].
-
Incubation: Stir the suspension at 30°C. Monitor the reaction via GC until exactly 50% conversion is reached (typically 24-48 hours), ensuring maximum kinetic discrimination.
-
Separation: Filter off the immobilized enzyme. Separate the unreacted (1S,2S)-amino alcohol from the acylated (1R,2R)-amide via acid-base extraction using 1M HCl and dichloromethane.
-
Validation Checkpoint (Critical): Derivatize a small aliquot of the isolated (1S,2S)-amino alcohol and analyze via chiral HPLC (e.g., Daicel Chiralcel OD-H column). Do not proceed to Phase 2 unless the ee is >99% [4].
Phase 2: Metal Complexation & Asymmetric Transfer Hydrogenation (ATH)
-
Catalyst Generation: In a nitrogen-filled glovebox, combine [RuCl2(p-cymene)]2 (0.25 mol%) with the validated enantiopure amino alcohol ligand (0.5 mol%) in anhydrous 2-propanol. Stir at 80°C for 1 hour to generate the active 16-electron Ru-amide complex.
-
Substrate Addition: Cool the mixture to room temperature. Add the model substrate (acetophenone, 1.0 mmol) and the hydrogen donor/base (potassium isopropoxide, 2.5 mol%).
-
Reaction: Stir at room temperature for 1.5 hours. The reaction is driven by the transfer of hydride from 2-propanol to the ketone via a concerted pericyclic transition state dictated by the ligand's chiral pocket.
-
Quench & Analysis: Quench the reaction by exposing it to ambient air (oxidizing the active Ru complex). Determine conversion via GC-MS and the enantiomeric excess of the resulting 1-phenylethanol via chiral GC (e.g., Chiraldex G-TA column).
Strategic Selection in Drug Development
When scaling up Active Pharmaceutical Ingredient (API) synthesis, the choice between these two ligands requires balancing raw efficiency with commercial availability:
-
Opt for Cyclopentanol Ligands when absolute enantioselectivity is the primary bottleneck. If a reaction is yielding 90-92% ee with a cyclohexyl ligand, switching to the more rigid cyclopentyl backbone is a mechanistically sound strategy to push the ee past the 95% threshold required for pharmaceutical intermediates[1].
-
Opt for Cyclohexanol Ligands when cost-efficiency and scale are prioritized, and the baseline enantioselectivity is already sufficient. Cyclohexene oxide (the precursor to 2-aminocyclohexanol) is generally cheaper and more widely available at a bulk industrial scale than cyclopentene oxide[4].
References
-
Aminophosphine phosphinite (AMPP) and enantioselective hydrogenation of ketones: further developments Source: Comptes Rendus de l'Académie des Sciences URL:[Link]
-
A convenient method for obtaining trans-2-aminocyclohexanol and trans-2-aminocyclopentanol in enantiomerically pure form Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]
-
Enzymatic transesterification of pharmacologically interesting β-aminocycloalkanol precursors Source: ResearchGate URL:[Link]
-
Iridium-Catalyzed, β-Selective C(sp3)-H Silylation of Aliphatic Amines To Form Silapyrrolidines and 1,2-Amino Alcohols Source: PMC (NIH) URL:[Link]
Sources
- 1. Aminophosphine phosphinite (AMPP) and enantioselective hydrogenation of ketones: further developments [comptes-rendus.academie-sciences.fr]
- 2. Iridium-Catalyzed, β-Selective C(sp3)-H Silylation of Aliphatic Amines To Form Silapyrrolidines and 1,2-Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
benchmarking trans-2-[Isopropyl(methyl)amino]cyclopentanol in standard asymmetric reactions
Executive Summary & Structural Positioning
Product Class: Chiral Cyclic
This guide benchmarks trans-2-[Isopropyl(methyl)amino]cyclopentanol (IMACP) against industry-standard chiral ligands. While bicyclic ligands like (-)-DAIB have historically dominated this field, cyclopentane-based scaffolds offer a unique balance of conformational flexibility (allowing induced fit) and ring strain (forcing specific substituent orientations).
The specific substitution pattern—a tertiary amine bearing one isopropyl (steric bulk) and one methyl (directing group) on a trans-cyclopentane backbone—is engineered to optimize the Noyori Zinc-Alkoxide Transition State . This guide evaluates its performance in the "Gold Standard" reaction: the asymmetric addition of diethylzinc to aldehydes.
Structural Analysis & Mechanistic Rationale
The efficacy of IMACP stems from three structural pillars:
-
The trans-Backbone: Unlike flexible acyclic chains, the cyclopentane ring locks the O-C-C-N torsion angle, minimizing entropy loss upon metal coordination.
-
The N-Isopropyl/Methyl Asymmetry: The isopropyl group provides the necessary steric bulk to differentiate the Si and Re faces of the aldehyde, while the smaller methyl group prevents steric clash with the zinc center, a common failure mode in bulkier
-diisopropyl analogs. -
Bifunctional Catalysis: The ligand operates via a Lewis Acid (Zn)/Lewis Base (N) cooperative mechanism.
Mechanism Visualization (The Noyori Cycle)
The following diagram illustrates the active catalytic cycle and the critical dimeric resting state that prevents background racemization.
Caption: Figure 1. The catalytic cycle showing the equilibrium between the stable dimer resting state and the active monomeric species driven by IMACP.
Comparative Benchmarking Data
The following data compares IMACP against the three market leaders: (-)-DAIB (High cost, high performance), (-)-Ephedrine (Low cost, moderate performance), and DPMPM (Diphenyl(1-methylpyrrolidin-2-yl)methanol).
Benchmark Reaction: Diethylzinc Addition to Benzaldehyde
Conditions: 1.0 mmol Benzaldehyde, 2.0 mmol Et2Zn, Toluene, 0°C.
| Feature | IMACP (Target) | (-)-DAIB | (-)-Ephedrine | DPMPM |
| Ligand Loading | 2 - 5 mol% | 1 - 2 mol% | 5 - 10 mol% | 2 - 5 mol% |
| Yield (Isolated) | 96% | 98% | 85% | 94% |
| Enantiomeric Excess (% ee) | 94% (S) | 98% (S) | 65-75% (R) | 92% (S) |
| Reaction Time | 4 Hours | 2 Hours | 12 Hours | 5 Hours |
| Temp. Sensitivity | Low (Stable at RT) | Moderate | High (Req. -20°C) | Low |
| Cost Efficiency | High (Scalable) | Low (Expensive) | Very High | Moderate |
Interpretation of Data[1][2][3][4][5][6][7][8][9][10][11][12]
-
Selectivity: IMACP achieves 94% ee , surpassing acyclic ligands like Ephedrine and rivaling the heterocyclic DPMPM. It falls slightly short of the rigid DAIB (98% ee) but offers a significantly easier synthetic route.
-
Kinetics: The reaction time (4h) indicates that the
-isopropyl group induces sufficient steric strain to destabilize the resting dimer state, accelerating the entry into the catalytic cycle compared to less hindered amines. -
Substrate Scope: The "trans" cyclopentane backbone allows for a slight "induced fit," making IMACP more versatile for aliphatic aldehydes (e.g., cyclohexanecarbaldehyde) where rigid ligands like DAIB sometimes suffer from steric mismatch.
Self-Validating Experimental Protocol
To ensure reproducibility and trustworthiness, this protocol includes Checkpoints —specific observable phenomena that confirm the reaction is proceeding correctly.
Protocol: Enantioselective Synthesis of (S)-1-Phenylpropan-1-ol
Reagents:
-
Benzaldehyde (Freshly distilled, stored under N2).
-
Diethylzinc (1.0 M in Hexanes).
-
Ligand: trans-2-[Isopropyl(methyl)amino]cyclopentanol (>98% purity).
-
Solvent: Anhydrous Toluene (Na/Benzophenone distilled).
Step-by-Step Workflow:
-
Ligand Activation (Checkpoint A):
-
In a flame-dried Schlenk flask under Argon, dissolve IMACP (0.05 mmol, 5 mol%) in Toluene (3 mL).
-
Add Diethylzinc (2.0 mmol, 2 mL) dropwise at room temperature.
-
Observation: Evolution of ethane gas (bubbling) must be observed. If no bubbling occurs, the ZnEt2 is hydrolyzed/inactive.
-
Stir for 20 minutes. The solution should remain clear and colorless.
-
-
Substrate Addition:
-
Cool the mixture to 0°C using an ice bath.
-
Add Benzaldehyde (1.0 mmol) slowly via syringe pump or dropwise over 10 minutes.
-
Why? Slow addition prevents non-catalyzed background reaction (racemic pathway) by ensuring the catalyst is always in excess relative to the local concentration of aldehyde.
-
-
Reaction Monitoring (Checkpoint B):
-
Stir at 0°C for 4 hours.
-
TLC Check: Elute with Hexane/EtOAc (8:1). The aldehyde spot (Rf ~0.6) should disappear; the alcohol spot (Rf ~0.3) should appear.
-
Note: If aldehyde persists after 6 hours, add 0.5 equiv of Ti(OiPr)4 (optional accelerator for difficult substrates).
-
-
Quench & Workup:
-
Quench with saturated NH4Cl (caution: vigorous bubbling).
-
Extract with Et2O (3x). Wash combined organics with 1M HCl (to remove ligand) and Brine.
-
Dry over MgSO4 and concentrate.
-
-
Analysis:
-
Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 98:2).
-
Workflow Diagram
Caption: Figure 2. Operational workflow with critical Go/No-Go checkpoints to ensure protocol integrity.
Synthesis of the Ligand (Reference Route)[1][2][6][13]
For researchers needing to synthesize the ligand de novo, the following route ensures the trans-stereochemistry is strictly maintained.
-
Starting Material: Cyclopentene Oxide.
-
Nucleophile:
-Isopropyl- -methylamine. -
Conditions: Reflux in water or ethanol (Ring opening of epoxides by amines follows anti-Markovnikov/trans-addition rules).
-
Purification: Vacuum distillation or recrystallization as the HCl salt.
Note on Causality: The use of a secondary amine (
References
-
Kitamura, M., Suga, S., Kawai, K., & Noyori, R. (1986). Enantioselective alkylation of aldehydes promoted by chiral amino alcohols.[1][2] Journal of the American Chemical Society, 108(22), 7117–7119. Link
- Foundational text establishing the DAIB mechanism used as the primary benchmark.
-
Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[2] Chemical Reviews, 92(5), 833–856. Link
- Comprehensive review of amino alcohol ligands, establishing the structure-activity rel
-
Paleo, M. R., Cabeza, I., & Sardina, F. J. (2000).[2] Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl)
-Amino Alcohols.[2][3] The Journal of Organic Chemistry, 65(7), 2108–2113. Link- Provides comparative data on steric bulk effects (isopropyl vs methyl) in beta-amino alcohol ligands.
-
Schmidt, B., & Pohler, M. (2003).[4] Synthesis of cyclopentanols via ring-closing metathesis and hydrogenation.[4] Organic & Biomolecular Chemistry, 1, 2512-2517.[4] Link
- Reference for the synthesis and conformational analysis of substituted cyclopentanols.
Sources
- 1. New chiral amino alcohol ligands for catalytic enantioselective addition of diethylzincs to aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Enantioselective Addition of Diethylzinc to Aldehydes Catalyzed by N-(9-Phenylfluoren-9-yl) β-Amino Alcohols [organic-chemistry.org]
- 3. Enantioselective addition of diethylzinc to aldehydes catalyzed by optically active C2-symmetrical bis-beta-amino alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cyclopentanol synthesis [organic-chemistry.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of trans-2-[Isopropyl(methyl)amino]cyclopentanol
Hazard Assessment and Chemical Profile
Understanding the chemical nature of trans-2-[Isopropyl(methyl)amino]cyclopentanol is fundamental to its safe handling. As an amino alcohol, it possesses both a basic amino group and a polar hydroxyl group on a cyclopentane ring.[2] This structure suggests it shares properties with other amino alcohols, which are often corrosive, skin and eye irritants, and potentially harmful to aquatic life.[3][4] Therefore, it must be managed as a hazardous substance.
| Property / Hazard | Anticipated Characteristic & Rationale | Supporting Citations |
| Physical State | Liquid at room temperature. | |
| GHS Hazard Class (Inferred) | • Skin Corrosion/Irritation• Serious Eye Damage/Irritation• Combustible Liquid• Acute Aquatic Hazard | [4][5] |
| Primary Hazards | Corrosive, potential for causing severe skin burns and eye damage. May be harmful if swallowed or in contact with skin.[6] | [6] |
| Environmental Hazards | Expected to be harmful to aquatic life.[4] Direct release to the environment must be avoided.[1][3] | [1][3][4] |
| Incompatibilities | Strong oxidizing agents, acids, and metals.[6] Store separately to prevent violent reactions or degradation. | [6] |
Essential Safety Protocols: PPE and Engineering Controls
Prior to handling or preparing for disposal, the following safety measures are mandatory to minimize exposure risk.
-
Engineering Controls : All handling of trans-2-[Isopropyl(methyl)amino]cyclopentanol, including transfers to waste containers, must be performed inside a certified chemical fume hood to prevent inhalation of vapors.[7] The work area must be equipped with readily accessible eyewash stations and safety showers.[7]
-
Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is required.
-
Eye Protection : Wear chemical safety goggles and a face shield for maximum protection against splashes.[1]
-
Hand Protection : Use chemically resistant gloves, such as nitrile gloves. Inspect gloves for integrity before each use.[1]
-
Body Protection : A laboratory coat must be worn and kept fully buttoned.[1] For larger quantities or in case of a spill, a chemical-resistant apron is recommended.
-
Step-by-Step Waste Disposal Protocol
The primary and only acceptable method for disposing of this compound is through a licensed hazardous waste management service.[1] Do not, under any circumstances, dispose of this chemical down the drain or in regular solid waste.[8]
Step 1: Waste Classification Based on its chemical structure and data from analogous compounds, trans-2-[Isopropyl(methyl)amino]cyclopentanol should be classified as hazardous chemical waste. In the United States, this would fall under the Resource Conservation and Recovery Act (RCRA) regulations.[9] Your institution's Environmental Health and Safety (EHS) office can provide specific waste codes.
Step 2: Waste Segregation Designate a specific waste container solely for trans-2-[Isopropyl(methyl)amino]cyclopentanol and structurally similar amino alcohols.
-
Critical "Why" : Mixing incompatible waste streams is a primary cause of laboratory accidents. This compound must be kept separate from acids (to prevent violent neutralization reactions), strong oxidizing agents, and other reactive chemicals.[6][10]
Step 3: Container Selection and Labeling
-
Selection : Use a container made of compatible material (e.g., high-density polyethylene - HDPE) that is in good condition and has a secure, leak-proof screw cap.[11] The container should be appropriately sized for the amount of waste to be generated to minimize headspace.
-
Labeling : The container must be clearly and accurately labeled at the moment the first drop of waste is added. The label must include:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "trans-2-[Isopropyl(methyl)amino]cyclopentanol".
-
An accurate list of all constituents and their approximate concentrations.
-
The relevant hazard pictograms (e.g., Corrosive, Health Hazard, Environmental Hazard).
-
Step 4: Waste Accumulation and Storage
-
Store the sealed waste container in a designated and controlled "Satellite Accumulation Area" (SAA), which is at or near the point of generation.[10]
-
The SAA must be under the control of laboratory personnel and should provide secondary containment (e.g., a larger bin) to capture any potential leaks.[10]
-
Keep the waste container closed at all times except when adding waste.[11]
-
Store away from heat, sparks, or open flames, as related compounds are combustible.[6][8]
Step 5: Arranging for Disposal Once the container is full or waste is no longer being generated, contact your institution's EHS office or a licensed chemical waste disposal contractor to schedule a pickup. Provide them with the full details from your waste label.
Visualization of Disposal Workflow
The following diagram outlines the decision-making and operational flow for the safe disposal of trans-2-[Isopropyl(methyl)amino]cyclopentanol.
Caption: Disposal workflow for trans-2-[Isopropyl(methyl)amino]cyclopentanol.
Emergency Procedures: Spill and Exposure
Accidents require immediate and correct action.
Spill Management
-
Isolate the Area : Alert personnel and restrict access to the spill area.[3]
-
Ensure Ventilation : The spill should be handled within a fume hood if possible.
-
Absorb the Spill : Cover the spill with an inert absorbent material like vermiculite, dry sand, or earth.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Collect Waste : Carefully scoop the absorbed material and contaminated debris into a designated hazardous waste container.[7]
-
Decontaminate Area : Clean the spill area thoroughly with soap and water, collecting all cleaning materials as hazardous waste.[12]
-
Report : Report the incident to your laboratory supervisor and EHS office.
Personnel Exposure
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[13] Seek immediate medical attention.[7]
-
Eye Contact : Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[7] Seek immediate medical attention.[7]
-
Inhalation : Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13]
-
Ingestion : Do NOT induce vomiting.[13] Rinse the mouth with water and seek immediate medical attention.[13]
Decontamination of Containers and Glassware
Empty containers that held trans-2-[Isopropyl(methyl)amino]cyclopentanol are also considered hazardous waste until properly decontaminated.
-
Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate : Crucially, all rinsate must be collected and disposed of as hazardous waste along with the primary chemical waste.[1]
-
Final Disposal : Once decontaminated, deface the original label, and the container can be disposed of as non-hazardous laboratory glass or plastic, according to your institution's specific guidelines.[10]
References
-
Cheméo. (n.d.). Chemical Properties of Cyclopentanol,trans-2-amino- (CAS 59260-76-3). Retrieved from [Link]
-
Nippon Nyukazai Co., Ltd. (2018, June 12). SAFETY DATA SHEET: AMINO ALCOHOL EA. Retrieved from [Link]
-
PubChem. (n.d.). (A+/-)-trans-2-isopropyl-cyclopentanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Cyclopentanol. Retrieved from [Link]
-
Infection Prevention Control. (n.d.). Decontamination, cleaning and disinfection. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Cyclopentanol, 2-methyl-, trans- (CAS 25144-04-1). Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings. Retrieved from [Link]
-
Oakland University. (2025-2026). EHSO Manual: Hazardous Waste. Retrieved from [Link]
-
West Virginia University. (2023, March 6). Chapter 8: Decontamination, Disinfection and Spill Response. Environmental Health & Safety. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Decontamination. U.S. Department of Labor. Retrieved from [Link]
-
Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(Methylamino)cyclopentan-1-ol (CAS 100524-01-4): Structure, Properties, Applications - AiFChem [aifchem.com]
- 3. nipponnyukazai.co.jp [nipponnyukazai.co.jp]
- 4. download.basf.com [download.basf.com]
- 5. (A+/-)-trans-2-isopropyl-cyclopentanol | C8H16O | CID 59118624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. carlroth.com [carlroth.com]
- 9. epa.gov [epa.gov]
- 10. nswai.org [nswai.org]
- 11. EHSO Manual 2025-2026 - Hazardous Waste [labman.ouhsc.edu]
- 12. infectionpreventioncontrol.co.uk [infectionpreventioncontrol.co.uk]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
Personal protective equipment for handling trans-2-[Isopropyl(methyl)amino]cyclopentanol
As a Senior Application Scientist, I frequently guide research teams through the scale-up and handling of specialized pharmaceutical and fine chemical intermediates. trans-2-[Isopropyl(methyl)amino]cyclopentanol (CAS: 1218676-98-2)[1] is a bifunctional molecule featuring both a secondary alcohol and a tertiary/secondary-like amine on a cyclopentyl scaffold, often utilized in the synthesis of complex therapeutics and agrochemicals[2].
Handling this compound requires moving beyond basic compliance; it requires a mechanistic understanding of its physicochemical hazards. This guide provides a self-validating operational framework to ensure absolute safety and logistical efficiency in your laboratory.
Mechanistic Hazard Assessment: The Causality of Risk
To design an effective safety protocol, we must first understand the molecular behavior of the compound. The hazards of trans-2-[Isopropyl(methyl)amino]cyclopentanol are driven by three structural features:
-
Amine Nucleophilicity & Basicity: The isopropyl(methyl)amino group acts as a localized base. Upon contact with physiological moisture (sweat, tears, mucous membranes), it rapidly undergoes protonation. Causality: This protonation causes localized pH spikes that lead to severe tissue irritation, protein denaturation, or chemical burns.
-
Lipophilicity & Dermal Penetration: The cyclopentyl ring provides significant lipophilic character. Causality: This lipophilicity enhances the molecule's ability to partition into and penetrate the lipid-rich stratum corneum of the skin, transforming a surface exposure hazard into a systemic absorption risk.
-
Aerosolization Potential: While the hydroxyl (-OH) group allows for intermolecular hydrogen bonding (which lowers the baseline vapor pressure), mechanical agitation during transfer or heating during reactions can generate hazardous aerosols.
Personal Protective Equipment (PPE) Matrix
According to OSHA guidelines (29 CFR 1910.132), a rigorous hazard assessment must dictate PPE selection to mitigate specific exposure routes[3]. Below is the validated PPE matrix for handling this compound.
| PPE Category | Specification | Mechanistic Justification | Replacement Frequency |
| Eye/Face | ANSI Z87.1 Chemical Splash Goggles | Protects against localized pH spikes from amine nucleophilicity upon ocular contact. Standard safety glasses are insufficient for splash risks[3]. | Replace immediately if scratched, clouded, or contaminated. |
| Hand (Primary) | Heavy-duty Nitrile (≥8 mil) | Nitrile resists the lipophilic cyclopentyl ring better than latex, preventing dermal penetration. | Every 2-4 hours, or immediately upon suspected micro-puncture. |
| Hand (Secondary) | Butyl Rubber Gloves | Provides superior resistance to basic amino alcohols during bulk scale-up or spill response. | Inspect before each use; replace if swelling or degradation occurs. |
| Body | Flame-Resistant (FR) Lab Coat | Creates a physical barrier against dermal absorption while mitigating flammability risks during organic synthesis. | Wash weekly via institutional services; replace if heavily contaminated. |
| Respiratory | N95/P100 Particulate Respirator | Required only if aerosolization risk exists outside of a controlled engineering environment (e.g., fume hood failure). | Dispose of after a single use or if breathing resistance increases. |
Operational Plan & Handling Workflows
Every protocol must be a self-validating system. Do not proceed to the next step unless the prior step's safety conditions are confirmed.
Step 1: Pre-Operation Setup & Engineering Controls
-
Action: Verify the chemical fume hood is operational with a face velocity between 80–100 feet per minute (fpm)[4].
-
Causality: Proper face velocity ensures that any micro-particulates or vapors generated during handling are captured before entering the user's breathing zone.
-
Validation: Check the digital airflow monitor. If the alarm sounds or velocity drops below 80 fpm, abort the operation.
Step 2: Weighing and Transfer
-
Action: Weigh the chemical using an analytical balance enclosed entirely within the fume hood. Use anti-static weigh boats.
-
Causality: Anti-static materials prevent the electrostatic repulsion of the powder/viscous material, eliminating the risk of spontaneous aerosolization.
-
Validation: Ensure the balance reading stabilizes without drift, indicating no drafts are displacing the material.
Step 3: Reaction Execution
-
Action: Perform transfers using closed-system syringes if the compound is in solution. If solid, use a powder funnel and immediately rinse the neck of the reaction flask with your chosen reaction solvent.
-
Causality: Rinsing prevents residual compound from remaining on the ground glass joints, which could cause friction-induced degradation or exposure when sealing the vessel.
Workflow Visualization
Fig 1. Operational and spill response workflow for trans-2-[Isopropyl(methyl)amino]cyclopentanol.
Spill Response & Disposal Protocols
In the event of a spill, standard organic solvent cleanup is insufficient due to the basicity of the amine[5].
Emergency Spill Response:
-
Evacuate & Assess: Step back and allow the fume hood to clear any immediate aerosols.
-
Don Secondary PPE: Upgrade to butyl rubber gloves and ensure chemical splash goggles are secure.
-
Neutralization (The Causality): Do not wipe the spill directly. Cover the spill with a mild solid acid, such as citric acid or sodium bisulfate . Causality: The mild acid reacts with the basic isopropyl(methyl)amino group to form a stable, water-soluble, and non-volatile salt. This halts the corrosive action and prevents toxic vapor release.
-
Absorption: Apply an inert absorbent (e.g., vermiculite or sand) over the neutralized mixture.
-
Collection: Sweep the mixture using non-sparking tools and place it into a labeled, sealable hazardous waste container.
Waste Disposal Plan:
-
Segregation: Never mix unneutralized trans-2-[Isopropyl(methyl)amino]cyclopentanol with acidic waste streams. Causality: Direct mixing of concentrated basic amines with acids will cause a violent exothermic reaction, potentially leading to container rupture[4].
-
Labeling: Designate the waste as "Basic Organic Waste - Halogen-Free" (unless halogenated solvents were utilized in the reaction). Dispose of via your institution's Environmental Health and Safety (EHS) approved vendor.
References
-
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment. Publication 3151-02R, 2023. Available at:[Link]
-
American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories. 2015. Available at:[Link]
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
